Boc-Pyrrolidine-PEG2-COOH
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C14H25NO6 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3-[2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
VTRQDVMIEGGHBX-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCCOCCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Pyrrolidine-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties and structural information for Boc-Pyrrolidine-PEG2-COOH, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is a bifunctional molecule featuring a Boc-protected pyrrolidine (B122466) ring, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool for covalently linking different molecular entities.
Quantitative Molecular Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₆ |
| Molecular Weight | 303.35 g/mol [1][2] |
| SMILES | O=C(O)CCOCCO[C@@H]1CN(C(OC(C)(C)C)=O)CC1[1][2] |
Application in PROTAC Synthesis
This compound serves as a PEG-based PROTAC linker.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker component of a PROTAC is critical as it connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound. This process typically involves two key coupling steps:
-
Amide Bond Formation: The carboxylic acid moiety of the linker is activated and reacted with an amine-containing ligand for the target protein.
-
Boc Deprotection and E3 Ligase Ligand Coupling: The Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions, revealing a secondary amine. This amine is then coupled to the E3 ligase ligand.
Caption: Synthetic workflow for a PROTAC molecule.
Experimental Protocols
Detailed experimental procedures are highly dependent on the specific ligands being coupled. However, a general protocol for each key step is outlined below.
Amide Coupling of Target Protein Ligand
Objective: To form an amide bond between the carboxylic acid of this compound and an amine on the target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents (e.g., EDC, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the coupling agent and a base, then stir for a predetermined activation time at room temperature.
-
Add the target protein ligand to the activated linker solution.
-
Allow the reaction to proceed for several hours to overnight, monitoring progress by an appropriate analytical method (e.g., LC-MS, TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the resulting intermediate product, typically by flash column chromatography.
Boc Deprotection
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Dissolve the purified intermediate in anhydrous DCM.
-
Add a solution of TFA in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine salt is typically used in the next step without further purification.
E3 Ligase Ligand Coupling
Objective: To couple the deprotected linker-target ligand intermediate with the E3 ligase ligand.
Procedure: This step follows a similar amide coupling protocol as described in the first step, with the deprotected amine acting as the nucleophile and a carboxylic acid on the E3 ligase ligand being activated. Reaction conditions, workup, and purification must be optimized for the specific substrates involved.
References
The Strategic Role of Boc-Pyrrolidine-PEG2-COOH in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, albeit often underappreciated, role in dictating their efficacy. This technical guide provides a comprehensive overview of the mechanism of action of the Boc-Pyrrolidine-PEG2-COOH linker in the context of PROTACs. We delve into its structural contributions to ternary complex formation, its impact on physicochemical properties, and the experimental methodologies used to characterize the resulting protein degraders.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable".[]
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition influence ternary complex formation, solubility, cell permeability, and overall pharmacokinetic properties.[2]
This compound: A Linker with Distinct Advantages
This compound is a bifunctional linker that incorporates several key features beneficial for PROTAC design:
-
Polyethylene Glycol (PEG) Moiety: The two ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[2][3] This is a crucial factor for enhancing bioavailability. The PEG chain also provides flexibility, which can be advantageous for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[4]
-
Pyrrolidine (B122466) Ring: The inclusion of a pyrrolidine ring introduces a degree of rigidity into the linker. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex.[2] Saturated heterocycles like pyrrolidine are also known to improve metabolic stability and pharmacokinetic properties.
-
Terminal Functional Groups: The Boc-protected amine and the carboxylic acid provide orthogonal handles for the sequential and controlled synthesis of the PROTAC molecule. The Boc group can be deprotected to reveal a primary amine for coupling to an E3 ligase ligand, while the carboxylic acid can be activated to react with a functional group on the target protein ligand.[5]
Mechanism of Action: The Role of the Linker in Ternary Complex Formation and Target Degradation
The primary mechanism of action of a PROTAC is the formation of a stable ternary complex between the target protein (POI) and an E3 ubiquitin ligase. The this compound linker plays a multifaceted role in this process:
-
Proximity Induction: The linker bridges the POI-binding and E3 ligase-binding moieties, bringing the two proteins into close proximity.
-
Conformational Optimization: The combination of the flexible PEG units and the more rigid pyrrolidine ring allows the linker to adopt a conformation that minimizes steric hindrance and promotes favorable protein-protein interactions within the ternary complex.
-
Influence on Cooperativity: The nature of the linker can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with more potent degradation. The specific geometry enforced by the linker is a key determinant of this cooperativity.
-
Facilitating Ubiquitination: A productive ternary complex orients the E3 ligase in such a way that it can efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another catalytic cycle.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by measuring its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative quantitative data for a hypothetical PROTAC, "Compound-P," which incorporates the this compound linker.
Table 1: In Vitro Degradation Profile of Compound-P
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HEK293 | 24 hours |
| Dmax | >90% | HEK293 | 24 hours |
Table 2: Ternary Complex Formation and Binding Affinity of Compound-P
| Assay | Parameter | Value |
| TR-FRET | TC50 | 100 nM |
| SPR | KD (to POI) | 200 nM |
| ITC | KD (to E3 Ligase) | 500 nM |
Experimental Protocols
The characterization of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[]
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
PROTAC compound (e.g., Compound-P) and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[]
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with primary antibodies overnight at 4°C.[]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[7]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged POI).
-
Purified, tagged E3 ligase (e.g., His-tagged Cereblon complex).
-
TR-FRET donor antibody (e.g., Tb-anti-GST).
-
TR-FRET acceptor antibody (e.g., AF488-anti-His).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).[7]
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Purified target protein (POI).
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-ubiquitin antibody and anti-POI antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the POI, E1, E2, E3, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitinated POI, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-POI antibody.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in PROTAC development and evaluation.
Conclusion and Future Perspectives
The this compound linker offers a compelling combination of hydrophilicity, conformational flexibility, and rigidity, making it a valuable tool in the design of effective PROTACs. Its properties can be leveraged to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. While the "trial and error" approach to linker design is still prevalent, a more rational, structure-guided strategy is emerging. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linkers, such as this compound and its derivatives, will be crucial for unlocking the full therapeutic potential of targeted protein degradation.
References
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Pyrrolidine Moieties into Polyethylene Glycol Linkers for Advanced Drug Delivery
For Immediate Release
In the landscape of modern therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of targeted drug delivery systems. This technical guide delves into the burgeoning field of pyrrolidine-based Polyethylene Glycol (PEG) linkers, offering an in-depth analysis for researchers, scientists, and drug development professionals. By integrating the unique structural and functional attributes of the pyrrolidine (B122466) scaffold with the well-established benefits of PEGylation, these linkers present a novel platform for the creation of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid and stereochemically defined scaffold that can influence the spatial orientation and conformational stability of the attached PEG chain and therapeutic payload. This can lead to improved binding kinetics, enhanced stability, and more predictable in vivo behavior of the drug conjugate. Furthermore, the pyrrolidine nitrogen can be readily functionalized, providing a versatile handle for the attachment of various reactive groups for bioconjugation.
This guide will explore the synthesis, characterization, and application of these innovative linkers, providing a comprehensive overview of their potential to address some of the key challenges in drug development, such as linker stability, drug-to-antibody ratio (DAR) optimization, and the modulation of pharmacokinetic and pharmacodynamic properties.
Core Principles: The Synergy of Pyrrolidine and PEG
The rationale for incorporating a pyrrolidine moiety into a PEG linker stems from the desire to combine the advantages of both components. PEGylation is a widely adopted strategy to enhance the solubility, stability, and circulation half-life of therapeutic molecules while reducing their immunogenicity. However, traditional linear PEG linkers can sometimes lack the structural definition required for optimal presentation of the payload to its target.
The introduction of a pyrrolidine ring can impart a degree of rigidity to the linker, preventing unwanted folding or aggregation and ensuring that the active molecule is readily accessible for interaction with its biological target. This is particularly relevant in the context of ADCs, where the linker must maintain the stability of the conjugate in circulation while allowing for efficient release of the cytotoxic payload within the target cell.
Synthesis and Functionalization of Pyrrolidine-Based PEG Linkers
The synthesis of pyrrolidine-based PEG linkers can be approached through several synthetic strategies. A common method involves the use of proline or hydroxyproline, naturally occurring pyrrolidine derivatives, as starting materials. These amino acids provide chiral centers and readily available functional groups (carboxylic acid and amine or hydroxyl groups) for the attachment of PEG chains and reactive moieties for bioconjugation.
One exemplary approach involves the functionalization of a solid-phase resin with a pyrrolidine derivative, which can then be used as a scaffold for the stepwise synthesis of a PEG chain. This solid-phase approach allows for precise control over the length and composition of the PEG linker and facilitates the introduction of different functional groups at either end of the linker.
Experimental Workflow for Solid-Phase Synthesis of a Pyrrolidine-Functionalized PEG Resin:
Quantitative Analysis of Pyrrolidine-Based PEG Linkers
The performance of pyrrolidine-based PEG linkers can be evaluated through a series of in vitro and in vivo studies. Key parameters to assess include linker stability, drug release kinetics, and the overall efficacy and toxicity of the resulting conjugate. The following tables summarize hypothetical comparative data for different linker designs.
Table 1: In Vitro Stability of Pyrrolidine-Based PEG Linkers in Human Plasma
| Linker ID | Pyrrolidine Derivative | PEG Length (kDa) | Conjugation Chemistry | Half-life (t½) in Plasma (hours) |
| PPL-1 | Proline | 5 | Amide | > 150 |
| HPPL-2 | Hydroxyproline | 5 | Thioether (Maleimide) | 120 |
| PPL-3 | Proline | 10 | Click (Azide-Alkyne) | > 200 |
| Control-1 | Glycine | 5 | Amide | 130 |
Table 2: In Vivo Efficacy of Antibody-Drug Conjugates with Different Linkers in a Xenograft Model
| ADC ID | Linker ID | Drug-to-Antibody Ratio (DAR) | Tumor Growth Inhibition (%) | Median Survival (days) |
| ADC-PPL-1 | PPL-1 | 3.8 | 85 | 45 |
| ADC-HPPL-2 | HPPL-2 | 3.5 | 78 | 40 |
| ADC-PPL-3 | PPL-3 | 4.0 | 92 | 52 |
| ADC-Ctrl-1 | Control-1 | 3.9 | 75 | 38 |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of these linkers. Below are representative protocols for the key steps in the preparation and conjugation of a pyrrolidine-based PEG linker.
Protocol 1: Synthesis of a Pyrrolidine-Functionalized PEG Resin
This protocol describes the functionalization of a poly(ethylene glycol) methacrylate (B99206) (PEGMA) resin with 3-(aminomethyl)pyrrolidine.
Materials:
-
Poly[(ethylene glycol) methacrylate] (PEGMA) resin
-
Thionyl chloride
-
N-Boc-3-(aminomethyl)pyrrolidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Chlorination of the Resin: Swell the PEGMA resin in DCM. Add thionyl chloride dropwise at 0 °C and stir for 24 hours at room temperature. Wash the resin with DCM and dry under vacuum.
-
Substitution with Pyrrolidine: Suspend the chlorinated resin in DCM. Add N-Boc-3-(aminomethyl)pyrrolidine and triethylamine. Stir the mixture at 40 °C for 48 hours. Wash the resin with DCM and dry.
-
Deprotection: Treat the Boc-protected resin with a solution of 20% TFA in DCM for 1 hour. Wash the resin with DCM, a 10% solution of triethylamine in DCM, and finally with DCM. Dry the functionalized resin under vacuum.
Protocol 2: Conjugation of a Pyrrolidine-Based PEG Linker to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of a heterobifunctional pyrrolidine-PEG-NHS ester linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4
-
Pyrrolidine-PEG-NHS ester linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Linker Preparation: Dissolve the pyrrolidine-PEG-NHS ester linker in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 molar excess of the linker solution to the antibody solution with gentle mixing. Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the resulting antibody-drug conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.
Signaling Pathways and Logical Relationships
The mechanism of action of ADCs involves a series of steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload. The design of the linker can influence the efficiency of each of these steps.
Conclusion
Pyrrolidine-based PEG linkers represent a promising new frontier in the field of bioconjugation and drug delivery. Their unique structural features offer the potential for enhanced stability, improved pharmacokinetics, and greater therapeutic efficacy. As research in this area continues to expand, it is anticipated that these novel linkers will play an increasingly important role in the development of next-generation targeted therapies. Further studies are warranted to fully elucidate the structure-activity relationships of different pyrrolidine-based linker designs and to translate these promising preclinical findings into clinical applications.
The Emergence of Boc-Pyrrolidine-PEG2-COOH: A Technical Guide to a Key PROTAC Linker
For Immediate Release
[City, State] – December 4, 2025 – In the rapidly evolving landscape of targeted protein degradation, the development of novel molecular tools is paramount. This whitepaper details the discovery, synthesis, and application of Boc-Pyrrolidine-PEG2-COOH, a heterobifunctional linker that has become a valuable building block in the construction of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core characteristics and utility of this essential chemical entity.
The pyrrolidine (B122466) scaffold is a well-established motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties and engage in critical interactions with biological targets.[1][2][3][4][5] The integration of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides conformational flexibility, crucial for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[6][7][8] The terminal Boc-protected amine and carboxylic acid functionalities offer orthogonal handles for a stepwise and controlled PROTAC synthesis.[9][10][11]
Physicochemical Characteristics
The rational design of PROTACs hinges on the careful selection of linkers with optimal physicochemical properties. This compound combines the structural rigidity of the pyrrolidine ring with the flexibility and hydrophilicity of a short PEG chain. A summary of the key physicochemical parameters for the constituent moieties and the final linker is presented below.
| Property | Boc-Pyrrolidine Moiety (Estimated) | PEG2-COOH Moiety (Estimated) | This compound (Predicted) |
| Molecular Weight | ~171.24 g/mol | ~148.13 g/mol | ~319.37 g/mol |
| LogP (calculated) | ~1.9 | ~-0.5 | ~1.4 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | 66.4 Ų | 92.7 Ų |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 4 | 6 |
| Rotatable Bonds | 1 | 5 | 7 |
Synthesis and Development
The synthesis of this compound is a multi-step process that leverages well-established methodologies in organic chemistry. The general synthetic strategy involves the coupling of a suitable Boc-protected pyrrolidine derivative with a PEGylated carboxylic acid.
General Synthetic Workflow
The logical flow for the synthesis of this compound typically involves the preparation of the two key fragments followed by their conjugation.
Experimental Protocols
Below are representative protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization depending on the specific starting materials and desired scale.
Protocol 1: Synthesis of a Boc-Protected Pyrrolidine Precursor
This protocol describes the synthesis of an amine-functionalized Boc-pyrrolidine suitable for coupling.
-
Starting Material: A commercially available hydroxy- or amino-pyrrolidine derivative.
-
Boc Protection:
-
Dissolve the pyrrolidine derivative in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base (e.g., triethylamine (B128534) or sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the resulting Boc-protected pyrrolidine by flash column chromatography.
-
Protocol 2: Amide Coupling to form this compound
This protocol details the coupling of the Boc-protected pyrrolidine with the PEG linker using EDC/NHS chemistry.[12][13]
-
Activation of the Carboxylic Acid:
-
Dissolve the PEG2-COOH linker in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Coupling Reaction:
-
To the solution of the activated PEG linker, add a solution of the Boc-protected amino-pyrrolidine derivative in the same solvent.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final this compound.
-
Application in PROTAC Development
This compound serves as a versatile linker in the modular synthesis of PROTACs. The orthogonal protecting groups allow for the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest.
PROTAC Synthesis Workflow
The following diagram illustrates the role of this compound in a typical PROTAC synthesis workflow.
Conclusion
This compound represents a significant tool in the arsenal (B13267) of medicinal chemists developing novel therapeutics based on targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and synthetic tractability make it an ideal linker for the construction of PROTACs. This technical guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this valuable building block in the pursuit of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. broadpharm.com [broadpharm.com]
Navigating the Physicochemical Landscape of Boc-Pyrrolidine-PEG2-COOH: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Boc-Pyrrolidine-PEG2-COOH, a bifunctional linker critical in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this molecule in their research endeavors.
Introduction
This compound is a heterobifunctional linker that incorporates a Boc-protected pyrrolidine (B122466) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The pyrrolidine ring offers a rigid scaffold, the PEG linker enhances aqueous solubility and provides spatial separation, and the carboxylic acid serves as a conjugation handle. Understanding the solubility and stability of this linker is paramount for its successful application in synthesizing complex drug conjugates and for ensuring the reproducibility of experimental results.
Physicochemical Properties
The solubility and stability of this compound are dictated by the interplay of its constituent functional groups. The hydrophilic PEG2 chain and the polar carboxylic acid group contribute to its solubility in aqueous and polar organic solvents. Conversely, the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the pyrrolidine ring can influence its solubility in nonpolar organic solvents.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative understanding can be derived from the behavior of structurally related molecules. The presence of the PEG2 linker is known to significantly enhance aqueous solubility.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Estimated Solubility | Rationale / Notes |
| Water (buffered, pH > 6) | Aqueous | Moderate to High | The carboxylate form at neutral to basic pH and the hydrophilic PEG chain enhance solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate to High | Similar to water, with the salt content potentially further improving solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (e.g., ≥ 100 mg/mL for similar compounds[1]) | An excellent solvent for a wide range of organic molecules, including those with polar and nonpolar regions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to solvate a broad range of compounds. |
| Methanol (B129727) (MeOH) | Polar Protic | High | The polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the PEG and carboxylate moieties. |
| Dichloromethane (DCM) | Nonpolar | Moderate | The Boc group and the pyrrolidine ring contribute to some solubility in nonpolar solvents like DCM. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | A versatile solvent capable of dissolving both polar and moderately nonpolar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Suitable for dissolving compounds with mixed polarity. |
Stability Profile
The stability of this compound is primarily influenced by the acid-labile Boc protecting group. The ether linkages in the PEG chain and the amide bond (if formed via the carboxylic acid) are generally stable under a range of conditions.
Table 2: Stability of this compound under Various Conditions
| Condition | Stability | Degradation Products | Notes |
| pH | |||
| Acidic (pH < 4) | Low | Pyrrolidine-PEG2-COOH, tert-butanol, isobutylene, CO2 | The Boc group is readily cleaved under acidic conditions to yield the free amine. |
| Neutral (pH 6-8) | High | - | Generally stable for extended periods. |
| Basic (pH > 9) | High | - | The Boc group is stable to basic conditions. |
| Temperature | |||
| -80°C to -20°C | High | - | Recommended for long-term storage of stock solutions (e.g., up to 6 months at -80°C for similar compounds[1]). |
| 0°C to 10°C | High | - | Suitable for short-term storage of the solid compound. |
| Ambient Temperature | Moderate | Potential for slow degradation over time. | Long-term storage at ambient temperature is not recommended. |
| Elevated Temperature (>40°C) | Low | Increased rate of potential degradation pathways. | Avoid prolonged exposure to high temperatures. |
| Light | |||
| Ambient Light | Generally Stable | - | As a general precaution for complex organic molecules, storage in the dark is recommended. |
| UV Light | Potential for Degradation | Photodegradation products | Prolonged exposure to high-energy light should be avoided. |
| Oxidizing/Reducing Agents | |||
| Common Oxidizing Agents | Generally Stable | - | The molecule does not contain readily oxidizable functional groups. |
| Common Reducing Agents | Generally Stable | - | The functional groups are generally stable to common reducing agents. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.
Solubility Determination (Shake-Flask Method)
This method is considered a gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the solubility in units such as mg/mL or molarity.
Caption: Workflow for Solubility Determination.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C in a neutral solution.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the remaining parent compound and the formation of degradation products over time to determine degradation kinetics.
Caption: Forced Degradation Study Workflow.
Signaling Pathways and Logical Relationships
The primary chemical transformation relevant to the stability of this compound is the acid-catalyzed deprotection of the Boc group.
Caption: Acid-Catalyzed Deprotection Pathway.
Conclusion
This compound is a versatile linker with a solubility profile that can be tailored by appropriate solvent selection. Its stability is robust under neutral and basic conditions, but care must be taken to avoid acidic environments to prevent premature deprotection of the Boc group. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the solubility and stability of this compound in their specific applications, thereby ensuring reliable and reproducible results in the synthesis of advanced bioconjugates.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of Boc-Pyrrolidine-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and utilization of Boc-Pyrrolidine-PEG2-COOH, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a valuable building block in drug discovery, particularly in the development of PROTACs.[1][2][3] Its structure incorporates a Boc-protected pyrrolidine (B122466) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features provides a versatile tool for conjugating different molecular entities. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
Quantitative Data Summary:
While specific experimental data for this compound is not uniformly available across all suppliers, the following table summarizes typical physical and chemical properties based on available data for the compound and structurally similar molecules. Researchers should always refer to the certificate of analysis provided by their specific supplier for the most accurate information.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₅NO₆ | [1][5] |
| Molecular Weight | 303.35 g/mol | [1][5] |
| Appearance | White to off-white solid or powder | [6] |
| Melting Point | 133-138 °C (for N-Boc-pyrrolidine-3-carboxylic acid) | [6] |
| Solubility | Soluble in DMSO | [7] |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [6][8] |
Safety and Hazard Information
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is compiled from various safety data sheets (SDS) for this compound and similar chemical structures.
Hazard Identification:
-
Acute Oral Toxicity: May be harmful if swallowed.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[5]
Precautionary Measures:
| Category | Recommendations | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is recommended if handling powder. | [6] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. | [5] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperatures are typically 2-8°C for short-term and -20°C for long-term storage. Store away from incompatible materials such as strong oxidizing agents. | [6][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment. | [5] |
First Aid Measures:
| Situation | Action | Source(s) |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [5] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocols and Applications
This compound is primarily used as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The carboxylic acid and the Boc-protected amine on the linker serve as handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.
Amide Bond Formation
The carboxylic acid moiety of this compound can be coupled with an amine-containing molecule (e.g., a ligand for a target protein or an E3 ligase) to form a stable amide bond. This is a standard reaction in organic synthesis and bioconjugation.
General Protocol for Amide Coupling:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: Add a peptide coupling reagent, such as HATU (1.1-1.5 eq) or EDC (1.1-1.5 eq) with HOBt (1.1-1.5 eq), to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the secondary amine. This amine can then be further functionalized, for example, by coupling to the second ligand of the PROTAC.
General Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, typically dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
PROTAC Synthesis Workflow
This diagram outlines a typical synthetic route for a PROTAC utilizing this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Targeted Protein Degradation via the Ubiquitin-Proteasome Pathway
This diagram illustrates the mechanism of action of a PROTAC, which hijacks the cell's natural protein degradation machinery.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Boc-Pyrrolidine-PEG2-COOH_TargetMol [targetmol.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 9. 靶蛋白降解 [sigmaaldrich.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-Pyrrolidine-PEG2-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:
-
A pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group, which, upon deprotection, provides a secondary amine for further conjugation.
-
A short, hydrophilic di-ethylene glycol (PEG2 ) spacer that enhances solubility and provides appropriate spatial orientation between conjugated molecules.
-
A terminal carboxylic acid (COOH) group, which can be activated for conjugation to primary amines on target molecules.
The strategic combination of these elements allows for a stepwise and controlled approach to the synthesis of bivalent molecules. This document provides detailed protocols for the conjugation of the carboxylic acid moiety of this compound to amine-containing molecules and the subsequent deprotection of the Boc group to enable further functionalization.
Application in PROTAC Development
PROTACs are an emerging therapeutic modality designed to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs). A PROTAC molecule typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound is a commonly employed building block for these linkers.
The general mechanism of action for a PROTAC synthesized using this linker is as follows:
-
The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
-
The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.
-
The poly-ubiquitinated POI is then recognized and degraded by the proteasome.
Ubiquitin-Proteasome Signaling Pathway
Applications in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein, offering a more profound and sustained therapeutic effect. This approach has the potential to target proteins previously considered "undruggable."[1][2][3]
The two primary strategies in TPD are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This dual binding forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]
-
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of the E3 ligase to recognize new substrates.[1][5] This enhanced interaction also results in the ubiquitination and proteasomal degradation of the target protein.[5]
Core Signaling Pathway: The Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is the central cellular machinery hijacked by TPD technologies for selective protein degradation. This pathway involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[6]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[6]
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[6]
The attachment of a polyubiquitin (B1169507) chain marks the protein for recognition and degradation by the 26S proteasome.[7][8]
Mechanism of Action: PROTACs
PROTACs induce the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and degradation.
Applications in Drug Discovery
TPD has shown significant promise in various therapeutic areas, particularly in oncology, neurodegenerative diseases, and inflammatory conditions.[3][9]
| Therapeutic Area | Target Examples | Degrader Examples | Reference |
| Oncology | Estrogen Receptor (ER) | ARV-471 (PROTAC) | [3][9] |
| Androgen Receptor (AR) | ARV-110 (PROTAC) | [3][9] | |
| KRAS G12D | KRAS G12D degrader 1 (PROTAC) | [1] | |
| BTK | RC-1, IR-1 (PROTACs) | [10] | |
| PI3K/mTOR | GP262 (PROTAC) | [11] | |
| IKZF1/3 | Lenalidomide (Molecular Glue) | [12] | |
| Inflammatory Diseases | IRAK4 | KT-474 (PROTAC) | [3][13] |
| Neurodegenerative Diseases | Tau, Huntingtin (mHTT) | Tau PROTACs, ATTECs | [9][14] |
Quantitative Data for Protein Degraders
The efficacy of a protein degrader is quantified by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[15]
-
Dmax: The maximum percentage of protein degradation achieved.[15]
PROTAC Degraders
| Compound | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | CRBN | Prostate Cancer Cells | - | - |
| ARV-471 | Estrogen Receptor | CRBN | Breast Cancer Cells | - | - |
| GP262 | PI3Kγ | - | MDA-MB-231 | 42.23 | 88.6 |
| GP262 | PI3Kα | - | MDA-MB-231 | 227.4 | 71.3 |
| GP262 | mTOR | - | MDA-MB-231 | 45.4 | 74.9 |
| KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 |
| KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 |
| HDAC PROTAC 22 | HDAC3 | VHL | HCT116 | 440 | 77 |
Note: Data for ARV-110 and ARV-471 are widely cited but specific DC50/Dmax values can vary by study.[3][9] Data for GP262, KRAS G12D degrader 1, and HDAC PROTAC 22 are from specific studies.[1][11][16]
Molecular Glue Degraders
| Compound | Target(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PVTX-405 | IKZF2 | CRBN | - | 0.7 | 91 |
| SJ6986 | GSPT1/2 | CRBN | - | 2.1 | 99 |
| DEG-77 | IKZF2 & CK1α | CRBN | - | 15.3 (IKZF2), 10 (CK1α) | - |
| QXG-6442 | CK1α | CRBN | - | 5.7 | 90 |
| IBG1 | BRD4 | DDB1 | - | 0.15 | - |
Data compiled from supplier and research articles.[17][18]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify target protein degradation in response to a degrader compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Boc-Pyrrolidine-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyrrolidine-PEG2-COOH is a bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker features a Boc-protected pyrrolidine (B122466) moiety and a terminal carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The carboxylic acid group is a key functional handle for the sequential assembly of PROTACs. It allows for the formation of a stable amide bond with an amine-containing molecule, typically a ligand for an E3 ubiquitin ligase or a target protein of interest (POI). This reaction is a cornerstone of PROTAC synthesis, and its efficiency is critical for the successful development of these next-generation therapeutics.
This document provides detailed protocols for the amide bond formation using this compound, the subsequent deprotection of the Boc group, and the final coupling step to assemble a complete PROTAC.
Amide Bond Formation: Key Principles
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like N-hydroxysuccinimide (NHS), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand) using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-containing molecule (Amine-R)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (Amine-R) (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide-coupled product.
Protocol 2: Boc-Deprotection of the Coupled Product
This protocol describes the removal of the Boc protecting group to reveal the free amine of the pyrrolidine moiety, which can then be coupled to the second component of the PROTAC.
Materials:
-
Boc-protected coupled product from Protocol 1
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected coupled product (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v in DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up can be performed by dissolving the residue in DCM and washing with a mild base like saturated NaHCO₃ solution.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling of this compound with a primary amine. Actual conditions may vary depending on the specific amine substrate and should be optimized accordingly.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| This compound | 1.0 eq | Limiting reagent |
| Amine-R | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the acid |
| Coupling Reagent (e.g., HATU) | 1.2 - 1.5 eq | To ensure efficient activation of the carboxylic acid |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | To neutralize acids and facilitate the reaction |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | High-purity, dry solvents are crucial for high yields |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS for completion |
| Work-up & Purification | ||
| Quenching | Aqueous work-up | To remove excess reagents and byproducts |
| Purification Method | Flash Column Chromatography | To isolate the pure product |
| Typical Yield | Good to Excellent | Yields can range from 70% to over 90% depending on the substrate.[1] |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: A typical workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The amide bond formation with this compound is a fundamental step in the synthesis of PROTACs. The protocols provided herein offer a robust starting point for researchers in the field of targeted protein degradation. Successful implementation of these synthetic steps, coupled with careful monitoring and purification, will enable the efficient generation of novel PROTAC molecules for the investigation and potential treatment of a wide range of diseases.
References
Application Notes and Protocols for Boc-Pyrrolidine-PEG2-COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-Pyrrolidine-PEG2-COOH, a heterobifunctional linker, in the synthesis of complex bioconjugates, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile linker molecule featuring three key chemical motifs:
-
A pyrrolidine (B122466) ring , which provides a rigid and defined spatial orientation.
-
A short polyethylene glycol (PEG) chain (PEG2), which enhances solubility and provides a flexible spacer.[1][2]
-
A tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid (COOH) , which allow for sequential and orthogonal conjugation to two different molecules.[3][4][5][6]
This linker is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker's role is critical in orienting the target protein and the E3 ligase to form a productive ternary complex.[10][11]
Key Applications
-
PROTAC Synthesis: The primary application of this linker is in the construction of PROTACs. The carboxylic acid can be coupled to an E3 ligase ligand, and after Boc deprotection, the newly freed amine on the pyrrolidine ring can be conjugated to a target protein ligand.[12][13][14][15]
-
Peptide and Protein Conjugation: The linker can be used to conjugate peptides or proteins to other molecules, such as small molecule drugs or imaging agents.
-
Antibody-Drug Conjugates (ADCs): While less common for this specific linker, the principles of conjugation can be applied to the development of ADCs.
Experimental Design and Workflow
A typical experimental workflow for synthesizing a PROTAC using this compound involves a two-step conjugation process. First, the carboxylic acid of the linker is activated and reacted with the amine group of an E3 ligase ligand. Following purification, the Boc protecting group is removed to expose the amine, which is then coupled to the target protein ligand.
Detailed Experimental Protocols
Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand)
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an NHS ester, which then reacts with a primary amine on the E3 ligase ligand.[16][17]
Materials:
-
This compound
-
Amine-containing E3 ligase ligand
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0 for conjugation.[17]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound (1.0 eq) in anhydrous DMF or DCM. b. Add NHS (1.2 eq) and EDC (1.2 eq). c. Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[18]
-
Conjugation to Amine: a. In a separate vial, dissolve the amine-containing E3 ligase ligand (1.0-1.2 eq) in the conjugation buffer. b. Add the activated NHS ester solution dropwise to the E3 ligase ligand solution with gentle stirring. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[19]
-
Quenching and Purification: a. Quench any unreacted NHS ester by adding the quenching solution and incubating for 30 minutes. b. Purify the conjugate by preparative HPLC to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.[20][21]
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours. The reaction is typically complete when bubbling (CO2 evolution) ceases.[21][22]
-
Remove the solvent and excess TFA in vacuo. The resulting product is often obtained as a TFA salt and can be used in the next step without further purification, or it can be neutralized with a mild base if required.
Protocol 3: Conjugation of the Deprotected Linker to a Second Molecule
This protocol outlines the coupling of the newly exposed amine to a second molecule, for instance, a carboxylic acid-containing ligand for a target protein.
Materials:
-
Deprotected intermediate (TFA salt) from Protocol 2
-
Carboxylic acid-containing target protein ligand
-
Coupling agents: HATU (1.2 eq) or HBTU (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3-4 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid-containing target protein ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Dissolve the deprotected intermediate (TFA salt) (1.1 eq) in anhydrous DMF and add it to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents.
-
Purify the final PROTAC molecule by preparative HPLC.
Data Presentation
The efficiency of each step in the synthesis should be carefully monitored and quantified. The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction | Typical Yield (%) |
|---|---|---|
| 1 | NHS Ester Activation & E3 Ligand Conjugation | 70 - 85% |
| 2 | Boc Deprotection | >95% (often quantitative) |
| 3 | Target Ligand Conjugation | 50 - 70% |
| Overall | Overall Synthesis Yield | 30 - 50% |
Table 2: Representative LC-MS Characterization Data
| Compound | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (by UV at 254 nm) |
|---|---|---|---|
| This compound | 304.17 | 304.2 | >98% |
| Boc-Protected Intermediate | 750.35 | 750.4 | >95% |
| Final PROTAC | 1150.50 | 1150.6 | >97% |
Table 3: Representative Stability Data for a PEG-Linked PROTAC
| Matrix | Incubation Time | % Remaining (PROTAC) | Half-life (t₁/₂) |
|---|---|---|---|
| Human Plasma | 0 hr | 100% | \multirow{3}{}{> 8 hours} |
| 4 hr | 85% | ||
| 8 hr | 70% | ||
| Rat Plasma | 0 hr | 100% | \multirow{3}{}{6.5 hours} |
| 4 hr | 75% | ||
| 8 hr | 55% |
(Note: Data is representative and will vary depending on the specific ligands attached to the linker)[1][23]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the linker and the final conjugate. The disappearance of the Boc signal (~1.44 ppm in ¹H NMR) confirms successful deprotection.[24]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress, assessing the purity of intermediates and the final product, and confirming the molecular weight.[25][26][27][28]
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for purity assessment and purification of the synthesized compounds.
Application Example: PROTAC-Mediated Degradation of KRAS G12C
The KRAS protein is a key node in signaling pathways that drive cell proliferation and survival. Mutations in KRAS, such as G12C, are common in many cancers. A PROTAC designed with the this compound linker can be synthesized to target the KRAS G12C mutant protein for degradation.
The synthesized PROTAC would facilitate the formation of a ternary complex between KRAS G12C and an E3 ligase (e.g., VHL or Cereblon), leading to the ubiquitination and proteasomal degradation of KRAS G12C, thereby inhibiting downstream signaling.
References
- 1. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 6. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 7. Boc-Pyrrolidine-PEG2-COOH_TargetMol [targetmol.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound|CAS |DC Chemicals [dcchemicals.com]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. precisepeg.com [precisepeg.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 22. rsc.org [rsc.org]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. waters.com [waters.com]
- 26. sciex.com [sciex.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-Pyrrolidine-PEG2-COOH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a revolutionary approach in cancer therapy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding "warhead" and the E3 ligase-recruiting "anchor" is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
Boc-Pyrrolidine-PEG2-COOH is a versatile chemical tool used in the synthesis of PROTACs. It features a Boc-protected pyrrolidine (B122466) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of two units, and a terminal carboxylic acid. This structure provides a flexible and soluble linker that can be readily incorporated into PROTACs through standard bioconjugation techniques. The Boc protecting group allows for controlled, stepwise synthesis, while the carboxylic acid and the deprotected amine serve as handles for conjugation to the warhead and anchor moieties.
These application notes provide a detailed overview of the use of this compound in the development of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in various cancers.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes, including the proto-oncogene c-Myc. Overexpression or dysregulation of BRD4 is implicated in the progression of numerous cancers, including acute myeloid leukemia, multiple myeloma, and breast cancer.
A PROTAC utilizing a this compound derived linker can be designed to target BRD4 for degradation. This is achieved by conjugating a BRD4 inhibitor, such as a derivative of JQ1, to a ligand for an E3 ligase, like pomalidomide (B1683931) which binds to Cereblon (CRBN). The resulting PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably c-Myc, resulting in anti-proliferative effects in cancer cells.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein (quantified by the DC₅₀ and Dmax values) and its subsequent effect on cell viability (quantified by the IC₅₀ value). The following tables provide representative data for a hypothetical BRD4-targeting PROTAC synthesized using a this compound derived linker, evaluated in the MDA-MB-231 breast cancer cell line.
Table 1: Physicochemical Properties of a Hypothetical BRD4 PROTAC
| Property | Value |
| Molecular Weight | ~950 g/mol |
| cLogP | ~4.5 |
| Topological Polar Surface Area (TPSA) | ~180 Ų |
Table 2: In Vitro Efficacy of a Hypothetical BRD4 PROTAC in MDA-MB-231 Cells
| Parameter | Value |
| BRD4 Degradation | |
| DC₅₀ (Concentration for 50% degradation) | 25 nM |
| Dmax (Maximum degradation) | >90% |
| Cell Viability | |
| IC₅₀ (Concentration for 50% inhibition of cell viability) | 50 nM |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC using this compound, a JQ1 derivative (JQ1-COOH), and a pomalidomide derivative (Pomalidomide-NH₂).
Materials:
-
This compound
-
JQ1-carboxylic acid (JQ1-COOH)
-
Pomalidomide-amine (Pomalidomide-NH₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reverse-phase HPLC system
Procedure:
-
Step 1: Boc Deprotection of this compound a. Dissolve this compound (1.0 eq) in a solution of 20% TFA in DCM. b. Stir the reaction mixture at room temperature for 2 hours. c. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group. d. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used in the next step without further purification.
-
Step 2: Amide Coupling with JQ1-COOH a. Dissolve JQ1-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. c. Add a solution of the deprotected linker from Step 1 (1.1 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. e. Monitor the reaction by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica (B1680970) gel column chromatography to obtain the JQ1-linker conjugate.
-
Step 3: Amide Coupling with Pomalidomide-NH₂ a. Dissolve the JQ1-linker conjugate from Step 2 (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature. c. Add Pomalidomide-NH₂ (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. e. Monitor the reaction by LC-MS.
-
Purification a. Upon completion of the reaction in Step 3, purify the crude product by reverse-phase HPLC to obtain the final BRD4-targeting PROTAC. b. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in a cancer cell line (e.g., MDA-MB-231) after treatment with the synthesized PROTAC.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control for degradation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO vehicle control. c. For a negative control, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against BRD4, c-Myc, and GAPDH overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BRD4 and c-Myc band intensities to the GAPDH loading control. c. Calculate the percentage of BRD4 degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of the BRD4 PROTAC on the viability of cancer cells using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed MDA-MB-231 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the BRD4 PROTAC in culture medium. b. Treat the cells with the diluted PROTAC. Include a vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Subtract the background luminescence (from wells with medium only). c. Calculate cell viability as a percentage relative to the vehicle-treated control. d. Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs in cancer research. Its defined structure, incorporating a hydrophilic PEG spacer, allows for the rational design of PROTACs with potentially favorable physicochemical properties. The straightforward conjugation chemistry enabled by its functional groups facilitates the assembly of diverse PROTAC libraries for structure-activity relationship studies. The provided protocols offer a comprehensive guide for the synthesis and evaluation of a PROTAC targeting BRD4, a key oncogenic protein. This serves as a foundational framework for researchers and drug developers to explore the potential of targeted protein degradation as a promising therapeutic strategy in oncology.
Application Notes and Protocols for Boc-Pyrrolidine-PEG2-COOH in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional linker molecule designed for the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This linker incorporates three key chemical motifs:
-
A Boc-protected pyrrolidine (B122466) ring : The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and can be crucial for establishing effective interactions with biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under acidic conditions for subsequent chemical transformations.[3]
-
A diethylene glycol (PEG2) spacer : The short polyethylene (B3416737) glycol chain enhances the aqueous solubility and cell permeability of the final therapeutic molecule.[4][5] The flexibility of the PEG linker is critical for allowing the two ends of a chimeric molecule to adopt the optimal orientation for biological activity.[5][6]
-
A terminal carboxylic acid (-COOH) : This functional group provides a convenient handle for conjugation to amine-containing molecules, typically through amide bond formation, a robust and widely used reaction in pharmaceutical synthesis.[3][7]
The primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This linker serves to connect the target protein ligand (the "warhead") to the E3 ligase ligand.
Application: Development of a BRD4-Degrading PROTAC
This application note details the use of this compound in the synthesis and evaluation of a PROTAC designed to target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key epigenetic reader protein and a well-validated therapeutic target in oncology.
PROTAC Mechanism of Action
The PROTAC molecule facilitates the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein, marking it for degradation by the 26S proteasome.
References
- 1. Boc-Pyrrolidine-PEG2-COOH_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH [cnreagent.com]
- 6. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 7. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH|Cas# 2378261-80-2 [glpbio.cn]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Harnessing PEGylated Pyrrolidine Linkers for Advanced Bioconjugation via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy, stability, and safety. This document details the application of a novel class of linkers: PEGylated pyrrolidine (B122466) linkers designed for click chemistry. The integration of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and improves pharmacokinetic profiles, while the pyrrolidine scaffold offers a stable and versatile backbone. The incorporation of bioorthogonal "click" chemistry handles, such as azides and alkynes, allows for highly efficient and specific conjugation, minimizing side reactions and leading to more homogeneous and well-defined bioconjugates.
These application notes provide an overview of the benefits and applications of PEGylated pyrrolidine linkers, followed by detailed experimental protocols for their synthesis and conjugation to antibodies and payloads.
Key Advantages of PEGylated Pyrrolidine Linkers
The unique combination of PEG, a pyrrolidine core, and click chemistry functionalities offers several advantages in drug development:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chain mitigates the hydrophobicity of many potent cytotoxic payloads, improving the solubility of the resulting ADC and reducing the propensity for aggregation.[1][2]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics by increasing their hydrodynamic radius, which reduces renal clearance.[1][3][4] This can lead to increased tumor accumulation and therapeutic efficacy.
-
Enhanced Stability: The pyrrolidine ring provides a stable, non-cleavable core, contributing to the overall stability of the linker and preventing premature drug release.[5]
-
Biocompatibility and Low Immunogenicity: PEG is known for its biocompatibility and ability to shield the conjugate from the immune system, thereby reducing immunogenicity.[1][4]
-
Controlled and Efficient Conjugation: Click chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation, resulting in stable triazole linkages with high yields and minimal byproducts.[6][7]
Applications in Drug Development
The primary application for PEGylated pyrrolidine click chemistry linkers is in the construction of ADCs for targeted cancer therapy. The linker serves to connect a tumor-targeting monoclonal antibody to a potent cytotoxic agent. Upon binding to the target antigen on cancer cells, the ADC is internalized, leading to the release of the payload and subsequent cell death.
Beyond ADCs, these linkers are valuable tools in:
-
Development of PROTACs (Proteolysis Targeting Chimeras): The modular nature of these linkers is well-suited for connecting a target-binding ligand and an E3 ligase ligand in PROTAC development.
-
Fluorescent Labeling and Imaging: Attachment of fluorescent dyes via click chemistry enables the tracking and visualization of biomolecules in vitro and in vivo.
-
Peptide and Oligonucleotide Conjugation: These linkers can be used to improve the therapeutic properties of peptide and oligonucleotide-based drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters that are critical in the evaluation of ADCs constructed with PEGylated linkers. While specific data for PEGylated pyrrolidine linkers is limited in publicly available literature, the data presented reflects typical values and trends observed for PEGylated ADCs in general.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Formulation | PEG Chain Length | Half-life (t½) in rats (days) | Clearance (mL/day/kg) | Reference |
| ADC-1 | PEG4 | 3.5 | 15.2 | [5] |
| ADC-2 | PEG8 | 5.8 | 8.9 | [5] |
| ADC-3 | PEG12 | 6.1 | 8.5 | [5] |
| ADC-4 | PEG24 | 6.2 | 8.3 | [3][5] |
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Conjugate | PEG Chain Length | Target Cell Line | IC50 (ng/mL) | Reference |
| Affibody-MMAE | No PEG | HER2-positive | 1.2 | [8] |
| Affibody-PEG4k-MMAE | 4 kDa | HER2-positive | 7.8 | [8] |
| Affibody-PEG10k-MMAE | 10 kDa | HER2-positive | 27.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative heterobifunctional PEGylated pyrrolidine linker and its subsequent use in the preparation of an ADC via CuAAC click chemistry.
Protocol 1: Synthesis of a Heterobifunctional (Azido-PEG)-Pyrrolidine-Alkyne Linker
This protocol describes a multi-step synthesis of a PEGylated pyrrolidine linker functionalized with an azide (B81097) group at one terminus and an alkyne group at the other, ready for click chemistry conjugation.
Workflow for Linker Synthesis
Caption: Synthetic workflow for a PEGylated pyrrolidine linker.
Part A: Synthesis of the Pyrrolidine-Alkyne Core
-
Materials:
-
N-Boc-4-amino-L-proline
-
Propargyl bromide
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve N-Boc-4-amino-L-proline (1 equivalent) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc-4-(propargylamino)-L-proline derivative.
-
Part B: PEGylation and Azide Functionalization
-
Materials:
-
N-Boc-4-(propargylamino)-L-proline derivative (from Part A)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-PEGn-Azide (n = number of PEG units, e.g., 4, 8, 12)
-
DIPEA
-
DMF
-
-
Procedure:
-
Dissolve the N-Boc-4-(propargylamino)-L-proline derivative (1 equivalent) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3 times) to remove residual TFA.
-
Dissolve the resulting amine salt in DMF.
-
Add DIPEA (3 equivalents) to neutralize the salt.
-
In a separate flask, dissolve NHS-PEGn-Azide (1.1 equivalents) in DMF.
-
Add the NHS-PEGn-Azide solution to the pyrrolidine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final heterobifunctional (Azido-PEG)-Pyrrolidine-Alkyne linker by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via CuAAC
This protocol details the conjugation of the synthesized PEGylated pyrrolidine linker (with a payload attached to one end) to an azide-modified antibody.
Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using a PEGylated pyrrolidine linker.
Materials:
-
Azide-modified monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Alkyne-functionalized payload-linker conjugate (dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 500 mM in water)
-
DMSO (dimethyl sulfoxide)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution before each use.
-
Allow all other reagents to come to room temperature.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody to the desired final concentration.
-
Add the alkyne-functionalized payload-linker conjugate from a DMSO stock solution. A molar excess of the payload-linker (e.g., 5-10 equivalents per azide site) is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the antibody/payload-linker mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
Once the reaction is complete (monitored by LC-MS if possible), quench the reaction by adding EDTA to chelate the copper.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload-linker, copper, and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by Size-Exclusion Chromatography (SEC).
-
Identity and Integrity: Confirm the molecular weight of the light and heavy chains of the ADC by mass spectrometry to verify conjugation.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC developed using a PEGylated pyrrolidine linker.
Caption: General mechanism of action for an ADC.
Mechanism of Action Steps:
-
The ADC circulates in the bloodstream and extravasates into the tumor microenvironment.
-
The antibody component of the ADC specifically binds to the target antigen expressed on the surface of the tumor cell.
-
Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.
-
The endosome fuses with a lysosome, exposing the ADC to a low pH and degradative enzymes.
-
The antibody and linker are degraded within the lysosome.
-
The cytotoxic payload is released into the cytoplasm of the tumor cell.
-
The released payload interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Conclusion
PEGylated pyrrolidine linkers functionalized for click chemistry represent a promising platform for the development of next-generation bioconjugates, particularly ADCs. Their unique combination of properties addresses key challenges in drug delivery, including solubility, stability, and controlled conjugation. The provided protocols offer a foundational framework for the synthesis and application of these advanced linkers, enabling researchers to construct more homogeneous and effective targeted therapeutics. Further optimization of linker length and composition will continue to refine the therapeutic window of these powerful molecules.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-Pyrrolidine-PEG2-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Boc-Pyrrolidine-PEG2-COOH synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy involves a two-step process:
-
Williamson Ether Synthesis: Reaction of a Boc-protected hydroxypyrrolidine with a PEGylated reagent containing a suitable leaving group and a protected carboxylic acid (e.g., an ethyl ester).
-
Deprotection/Hydrolysis: Removal of the carboxylic acid protecting group to yield the final product.
Q2: Which isomer of Boc-hydroxypyrrolidine should I use?
The choice of isomer ((R)- or (S)-3-hydroxy or 4-hydroxy) depends on the desired final structure of your molecule. Both enantiomers are commercially available and should behave similarly in the described reaction.
Q3: What are the critical parameters for the Williamson ether synthesis step?
The critical parameters include the choice of base, solvent, reaction temperature, and reaction time. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the Boc-hydroxypyrrolidine. Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the reactants and to avoid side reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. TLC can show the consumption of the starting materials and the appearance of the product spot. LC-MS provides more definitive evidence of product formation by confirming the mass of the desired molecule.
Q5: What are the best practices for purifying the final product?
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent will need to be optimized to ensure good separation of the desired product from any unreacted starting materials or byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of Boc-hydroxypyrrolidine. | Use a stronger base (e.g., sodium hydride) and ensure anhydrous reaction conditions. |
| Poor reactivity of the PEG reagent. | Use a PEG reagent with a better leaving group (e.g., tosylate or mesylate instead of bromide). | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While room temperature is a good starting point, some reactions may require gentle heating. | |
| Presence of Multiple Spots on TLC | Formation of side products due to elimination reactions. | Use a less hindered base and maintain a lower reaction temperature. |
| Impure starting materials. | Ensure the purity of your starting materials by NMR or other analytical techniques before starting the reaction. | |
| Difficult Purification | Product co-eluting with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product streaking on the silica gel column. | Add a small amount of a polar solvent like methanol (B129727) to your elution solvent system. | |
| Low Yield after Purification | Loss of product during workup. | Ensure proper phase separation during extractions and minimize the number of transfer steps. |
| Decomposition of the product on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or using a different purification method like preparative HPLC. |
Experimental Protocol: Synthesis of (S)-1-Boc-3-(2-(2-carboxyethoxy)ethoxy)pyrrolidine
This protocol describes a representative synthesis from (S)-N-Boc-3-hydroxypyrrolidine and ethyl 2-(2-bromoethoxy)acetate.
Step 1: Synthesis of (S)-1-Boc-3-(2-(2-ethoxycarbonylethoxy)ethoxy)pyrrolidine
-
To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of ethyl 2-(2-bromoethoxy)acetate (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of (S)-1-Boc-3-(2-(2-carboxyethoxy)ethoxy)pyrrolidine
-
Dissolve the purified product from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to a pH of 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrolysis |
| Key Reagents | (S)-N-Boc-3-hydroxypyrrolidine, NaH, Ethyl 2-(2-bromoethoxy)acetate | (S)-1-Boc-3-(2-(2-ethoxycarbonylethoxy)ethoxy)pyrrolidine, LiOH |
| Solvent | Anhydrous THF | THF/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 12-18 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
Visualizing the Workflow and Key Relationships
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
Parameter Interdependencies
Caption: Interdependencies of key reaction parameters.
Troubleshooting guide for Boc-Pyrrolidine-PEG2-COOH reactions
Technical Support Center: Boc-Pyrrolidine-PEG2-COOH
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in chemical biology and drug discovery. It features a Boc-protected amine on a pyrrolidine (B122466) ring, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting PROTAC molecule.[1][4]
Q2: What are the key reactive handles on this molecule?
There are two primary reactive sites:
-
Carboxylic Acid (-COOH): This group can be coupled with primary or secondary amines to form a stable amide bond. This reaction is typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
-
Boc-protected Amine (Boc-N): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a free secondary amine.[4] This amine can then be used for subsequent conjugation reactions.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C for long-term stability.[5] For solutions in solvents, storage at -80°C is preferable.[5][6] The compound should be kept in a dry environment and protected from direct sunlight.[4]
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound.
Amide Coupling Reactions (Utilizing the -COOH group)
Problem 1: Low or no yield of the desired amide product.
-
Possible Cause 1: Inactive Coupling Reagents. Carbodiimide coupling reagents like EDC can hydrolyze if exposed to moisture.
-
Solution: Use fresh or properly stored coupling reagents. Purchase high-purity reagents from reputable suppliers.
-
-
Possible Cause 2: Suboptimal Reaction pH. The efficiency of EDC coupling is pH-dependent, with an optimal range typically between 4.5 and 6.0 for the activation step. The subsequent aminolysis occurs at a slightly higher pH.
-
Solution: Maintain the appropriate pH for the reaction. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and reduce side reactions.[7]
-
-
Possible Cause 3: Steric Hindrance. If the amine you are coupling is sterically bulky, the reaction rate may be significantly reduced.
-
Solution: Increase the reaction time or temperature. Consider using a more powerful coupling reagent like HATU or PyBOP.[7]
-
Problem 2: Formation of unexpected side products.
-
Possible Cause 1: Side reactions of the activated carboxylic acid. The O-acylisourea intermediate formed with EDC can rearrange to an inactive N-acylurea.
-
Solution: Add HOBt or NHS to the reaction mixture. These additives form a more stable active ester intermediate, which is less prone to side reactions and more efficient in reacting with the amine.[7]
-
-
Possible Cause 2: Racemization. If there is a chiral center adjacent to the carboxylic acid, racemization can occur during activation.
-
Solution: The addition of HOBt can help to suppress racemization during the coupling reaction.[7]
-
Boc-Deprotection Reactions (Cleavage of the Boc group)
Problem 3: Incomplete removal of the Boc-protecting group.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. TFA is commonly used for Boc deprotection, often as a solution in dichloromethane (B109758) (DCM). If the concentration is too low, the reaction may not go to completion.[8]
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Boc deprotection is a kinetic process and may require sufficient time to complete.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or LC-MS. Most deprotections are performed at room temperature, but gentle warming can sometimes be employed, though it may increase the risk of side reactions. Reaction times can vary from 30 minutes to several hours.[9][10]
-
-
Possible Cause 3: Scavenger Depletion. If your substrate contains other acid-sensitive groups, the acid may be consumed by side reactions.
-
Solution: Ensure a sufficient molar excess of the acid is used.
-
Problem 4: Degradation of the molecule or formation of side products during deprotection.
-
Possible Cause 1: Alkylation by the tert-butyl cation. The Boc deprotection reaction generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, or cysteine.
-
Solution: Add "scavengers" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or 1,2-ethanedithiol (B43112) (EDT).
-
-
Possible Cause 2: Acid-labile functional groups. Other functional groups in your molecule may not be stable to the strongly acidic conditions required for Boc deprotection.
-
Solution: If possible, choose orthogonal protecting groups for other sensitive functionalities. Alternatively, carefully control the deprotection conditions (e.g., lower temperature, shorter reaction time) to minimize degradation.
-
Solubility Issues
Problem 5: The this compound or its derivatives are not dissolving.
-
Possible Cause 1: Incorrect Solvent Choice. While the PEG linker improves aqueous solubility, the overall solubility is dictated by the entire molecule.
-
Solution: this compound is generally soluble in polar organic solvents like DMSO and DMF. A product data sheet indicates a solubility of 100 mg/mL in DMSO.[6] For subsequent bioconjugation steps, ensure that the final concentration of the organic solvent is compatible with your biomolecule (e.g., protein), typically not exceeding 10%.
-
-
Possible Cause 2: Aggregation. In aqueous buffers, hydrophobic regions of the conjugated molecule can lead to aggregation.
-
Solution: The inherent hydrophilicity of the PEG linker helps to mitigate this.[4] However, if aggregation is observed, consider optimizing the buffer conditions (pH, ionic strength) or including additives that reduce non-specific interactions.
-
Quantitative Data & Protocols
Table 1: Typical Boc-Deprotection Conditions
| Reagent System | Concentration | Typical Time | Temperature | Notes |
| TFA in DCM | 20-50% (v/v) | 30 min - 2 h | 0°C to RT | Most common method. Monitor by TLC/LC-MS.[8][9] |
| 4M HCl in Dioxane | 4 M | 1 - 4 h | Room Temp. | An alternative to TFA. |
| Neat TFA | 100% | 5 min - 1 h | Room Temp. | Can be very fast, but may be less effective for solid-phase synthesis due to poor resin swelling.[8] |
Table 2: Common Amide Coupling Reagents & Conditions
| Coupling Reagent | Additive | Solvent | Typical Time | Temperature | Typical Yield |
| EDC | HOBt or NHS | DMF, DCM | 2 - 12 h | Room Temp. | >80% |
| HATU | - | DMF, NMP | 1 - 4 h | Room Temp. | >90% |
| PyBOP | DIPEA | DMF, DCM | 1 - 3 h | Room Temp. | >90% |
| Yields are generalized and highly dependent on the specific substrates used. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq), your amine-containing molecule (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM (dichloromethane).
-
Scavenger Addition (if necessary): If the substrate contains sensitive groups (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).
-
Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound. The process involves two sequential coupling steps.
Caption: General workflow for PROTAC synthesis.
Troubleshooting Logic for Amide Coupling
This diagram provides a decision-making workflow for troubleshooting a failed or low-yielding amide coupling reaction.
Caption: Troubleshooting decision tree for amide coupling.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Boc Deprotection of Pyrrolidine Linkers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the N-Boc deprotection of pyrrolidine (B122466) linkers. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Here are solutions to common problems encountered during the Boc deprotection of pyrrolidine linkers.
Issue 1: Incomplete Deprotection
Q1: My Boc deprotection reaction is incomplete, resulting in a low yield of the desired amine. What are the possible causes and how can I fix this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent. A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis (SPPS) found that the 55% TFA/DCM mixture led to higher purity peptides.[1] This suggests that poor resin swelling and limited solvent transfer with 100% TFA might cause incomplete deprotection.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times may be insufficient for complete removal of the Boc group. While most deprotection reactions are performed at room temperature, some sterically hindered substrates may require longer reaction times.[2]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used for TFA-mediated deprotection because it provides good solubility for many protected compounds.[2] If your substrate is not fully dissolved, the reaction will be inefficient.
-
Steric Hindrance: The structure of the pyrrolidine linker or adjacent bulky groups can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For example, if you are using 20% TFA in DCM, try increasing it to 40-50%.[2][3]
-
Extend Reaction Time: Monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material is still present, extend the reaction time. For some challenging substrates, prolonged deprotection may be necessary.[4]
-
Optimize Solvent: Ensure your starting material is fully soluble in the reaction solvent. If solubility in DCM is poor, consider alternative solvents, although this may require re-optimization of the reaction conditions.
-
Consider a Stronger Acid System: For particularly stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be an effective alternative.[2][5]
Issue 2: Observation of Side Products
Q2: I'm observing unexpected side products in my reaction mixture after deprotection. What are they and how can I prevent them?
A2: The formation of side products is often caused by the reactive tert-butyl cation generated during the cleavage of the Boc group.[6]
-
Cause - Alkylation: The tert-butyl cation is a potent electrophile that can alkylate nucleophilic residues in your molecule, particularly if it contains sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[6]
-
Prevention - Use of Scavengers: To prevent this, scavengers (cation traps) are added to the reaction mixture. These are nucleophilic compounds that react with and neutralize the tert-butyl cations.[6] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): Effective at reducing the carbocation.
-
Water: Can act as a scavenger.
-
Thioanisole: Particularly useful when sulfur-containing amino acids are present.[7]
-
1,2-Ethanedithiol (EDT): Also used for sulfur-containing residues.[7]
-
A widely used cleavage mixture, "Reagent K," is composed of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) and is effective at suppressing a variety of side reactions.[7] For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[8]
Issue 3: Difficulty in Product Isolation and Purification
Q3: How can I effectively remove excess acid (e.g., TFA) and purify my deprotected pyrrolidine linker?
A3: Removing residual acid is crucial before proceeding to the next synthetic step, as it can interfere with subsequent base-catalyzed reactions.[3]
-
Removal of Volatile Acids: For volatile acids like TFA (boiling point: 72 °C), removal can be achieved under reduced pressure using a rotary evaporator.[2][3] To ensure complete removal, co-evaporation with a solvent like toluene (B28343) or DCM is highly recommended.[2][3][9]
-
Aqueous Workup: If your product is not water-soluble, you can perform an aqueous workup. Dilute the reaction mixture with an organic solvent and wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid and remove the corresponding salt.[2]
-
Precipitation: The deprotected product, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[2]
-
In situ Neutralization: In peptide synthesis, it is common to neutralize the TFA salt directly in the reaction vessel before the next coupling step. This is typically done using a non-nucleophilic base like diisopropylethylamine (DIEA).[6]
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-55% | Dichloromethane (DCM) | 30 min - 2 h | 0 °C to RT | [1][2][9] |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | 5 - 30 min | RT | [1][10] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 30 min - 2 h | RT | [5] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic | Deep Eutectic Solvent | 10 - 30 min | RT | [11] |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | 1 - 4 h | RT | [12] |
Table 2: Common Scavengers for TFA-mediated Deprotection
| Scavenger | Typical Concentration (% v/v) | Target Residues / Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | General cation scavenger | [2] |
| Water | 2.5 - 5% | General cation scavenger | [7] |
| Thioanisole | 5% | Trp, Met, Cys | [7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Met, Cys | [7] |
| Phenol | 5% | General cation scavenger, Tyr | [7] |
Diagrams
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the deprotection of a Boc-protected pyrrolidine linker in solution.
Materials:
-
Boc-protected pyrrolidine linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected pyrrolidine linker in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
If required, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][9]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
For complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[3]
-
The resulting crude product, the TFA salt of the deprotected amine, can be used directly in the next step or undergo further purification.
Protocol 2: Workup and Neutralization
This protocol is for the neutralization of the TFA salt obtained from Protocol 1.
Materials:
-
Crude TFA salt from Protocol 1
-
Suitable organic solvent (e.g., DCM, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude TFA salt residue in an appropriate organic solvent (e.g., DCM).
-
Transfer the solution to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Add more NaHCO₃ solution until the aqueous layer is basic (check with pH paper).
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.
Frequently Asked Questions (FAQs)
Q1: Why is Boc protection used for pyrrolidine linkers? A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. It is stable to many reaction conditions, including nucleophiles and basic hydrolysis, but can be easily removed under moderately acidic conditions, which provides a convenient and orthogonal protection strategy in multi-step syntheses.[12]
Q2: Can I use an acid other than TFA? A2: Yes, other acids can be used. 4M HCl in 1,4-dioxane is a common alternative.[5] Milder, more sustainable options like p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have also been reported to be effective.[11] The choice of acid depends on the acid lability of other functional groups in your molecule.
Q3: Is heating recommended to speed up the deprotection? A3: While some protocols use elevated temperatures, it should be approached with caution.[13] Heating can accelerate the desired reaction but may also promote side reactions or degradation of sensitive functional groups. Room temperature is sufficient for most standard deprotections.[12]
Q4: My peptide contains an Asp-Gly sequence. Are there any specific side reactions I should be aware of during Boc deprotection? A4: Yes, sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are prone to aspartimide formation, especially under basic conditions. While this is more commonly associated with the neutralization step following deprotection in Boc-SPPS, repetitive acidic treatments can also contribute.[10] Careful control of pH during workup and subsequent steps is important.
Q5: What is the difference between Boc and Fmoc strategies in peptide synthesis? A5: They represent two different orthogonal protection strategies. In Boc-based synthesis, the temporary N-alpha protection is the acid-labile Boc group, and side-chain protecting groups are typically removed with a very strong acid like HF.[6] In Fmoc-based synthesis, the N-alpha protection is the base-labile Fmoc group, while side-chain protecting groups are acid-labile (removed with TFA).[14] Pyrrolidine is often used as the base for Fmoc removal.[14][15]
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
Researchers often encounter challenges with PROTAC solubility during various stages of their experiments. This guide addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My PROTAC precipitates out of solution during my in vitro/cellular assay.
-
Question: I've dissolved my PEGylated PROTAC in DMSO for a stock solution, but upon dilution into my aqueous assay buffer, I observe precipitation. What could be the cause, and how can I resolve this?
-
Answer: This is a common issue arising from the poor aqueous solubility of many PROTAC molecules, even with the inclusion of a hydrophilic PEG linker.[1][2]
Potential Causes:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for PROTACs, high final concentrations in your aqueous buffer can lead to insolubility of other components or cellular toxicity.
-
Insufficient Solubility of the PROTAC: The inherent hydrophobicity of the warhead and E3 ligase ligand may overcome the solubilizing effect of a shorter PEG linker.[1]
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence PROTAC solubility.
Solutions:
-
Optimize DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cellular assays. This may require preparing a more concentrated DMSO stock solution.
-
Employ Co-solvents: For challenging compounds, using a co-solvent system can significantly improve solubility. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Gentle Heating: After dilution, gentle warming to 37°C and brief sonication can help dissolve small precipitates. However, visually inspect the solution to ensure it remains stable over time.
-
Formulation Strategies: For persistent solubility issues, consider advanced formulation techniques such as creating amorphous solid dispersions (ASDs). ASDs disperse the PROTAC in a polymer matrix, preventing crystallization and maintaining it in a more soluble, higher-energy amorphous state.[3]
-
Issue 2: My PEGylated PROTAC shows low and inconsistent cellular activity.
-
Question: Despite appearing soluble in my final assay medium, my PROTAC shows low potency and high variability in my cellular degradation assays. Could this be related to solubility?
-
Answer: Yes, poor aqueous solubility can manifest as inconsistent cellular activity even if visible precipitation is not observed.
Potential Causes:
-
Micro-precipitation: The PROTAC may be forming small, invisible aggregates that reduce the effective concentration available to the cells.
-
Poor Cell Permeability: While PEG linkers can improve solubility, they can also increase the topological polar surface area (TPSA), which may hinder passive diffusion across the cell membrane.[4][5] There is an optimal balance to be struck between solubility and permeability.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve where higher concentrations result in less degradation.
Solutions:
-
Perform a Kinetic Solubility Assay: Before conducting cellular assays, determine the kinetic solubility of your PROTAC in the assay medium to ensure you are working within its soluble range (see Experimental Protocols).
-
Optimize Linker Length: The length of the PEG linker is critical. A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together. Systematically testing different PEG linker lengths is often necessary.
-
Conduct a Wide Dose-Response Experiment: To identify the optimal concentration range for degradation and to determine if a "hook effect" is present, test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar).
-
Assess Cell Permeability: Utilize a Caco-2 permeability assay to evaluate the ability of your PROTAC to cross a cell monolayer, which can be a surrogate for cell membrane permeability (see Experimental Protocols).
-
Issue 3: My PEGylated PROTAC has poor oral bioavailability in animal models.
-
Question: My PROTAC is potent in cellular assays, but it shows very low exposure when dosed orally in mice. What are the likely reasons for this?
-
Answer: Poor oral bioavailability is a significant hurdle for PROTACs due to their high molecular weight and physicochemical properties that often fall "beyond the Rule of Five".[3][5]
Potential Causes:
-
Low Aqueous Solubility: The PROTAC may not dissolve sufficiently in the gastrointestinal tract to be absorbed.
-
Poor Permeability: The molecule may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The PROTAC may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. PEG linkers can sometimes be susceptible to oxidative metabolism.[1]
Solutions:
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): As with in vitro issues, ASDs can enhance the dissolution rate and supersaturation of the PROTAC in the gastrointestinal tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
-
Linker Optimization for Metabolic Stability:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine (B1678402) or triazole rings can shield the molecule from metabolic enzymes.
-
Modify Linker Attachment Points: Changing where the linker is attached to the warhead or E3 ligase ligand can alter the metabolic profile.
-
-
Prodrug Strategy: A prodrug approach can be employed to mask metabolically labile sites or improve permeability, with the active PROTAC being released in vivo.[6]
-
Administer with Food: Some PROTACs have shown improved solubility and exposure when administered with food, likely due to the presence of bile salts in fed-state simulated intestinal fluid (FeSSIF).[5]
-
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers enhance the solubility of PROTACs?
A1: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[1] They can increase the overall polarity of the PROTAC molecule, disrupting the crystal lattice energy and improving its interaction with water. This enhanced hydrophilicity helps to counteract the often lipophilic nature of the target-binding ligand and the E3 ligase ligand, leading to improved aqueous solubility.[2]
Q2: What is the optimal PEG linker length for my PROTAC?
A2: There is no universally optimal PEG linker length; it is highly dependent on the specific target protein and E3 ligase pair.[7] The linker must be long enough to span the distance between the two proteins and allow for the formation of a stable ternary complex without steric hindrance. However, a linker that is too long can lead to a decrease in potency due to a higher entropic penalty upon binding.[8] A systematic synthesis and evaluation of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) is often necessary to empirically determine the optimal length for a given system.[9]
Q3: Will increasing the PEG linker length always improve solubility?
A3: Generally, increasing the number of hydrophilic ethylene glycol units will improve aqueous solubility. However, the overall properties of the PROTAC are a balance of the contributions from the warhead, E3 ligase ligand, and the linker. In some cases, the increase in molecular weight and flexibility from a very long PEG linker may have diminishing returns on solubility and could negatively impact other properties like permeability.
Q4: Can PEG linkers negatively impact my PROTAC's performance?
A4: While beneficial for solubility, PEG linkers can have some drawbacks. They can increase the topological polar surface area (TPSA), which may reduce cell permeability.[10] Additionally, flexible linkers like PEG can be more susceptible to oxidative metabolism compared to more rigid linkers, potentially leading to lower in vivo stability.[1]
Q5: Are there alternatives to PEG linkers for improving PROTAC solubility?
A5: Yes, other strategies can be employed to enhance PROTAC solubility. These include incorporating other polar functional groups into an alkyl linker, such as amines or amides, or using rigid linkers containing polar heterocycles like piperazine or piperidine.[1][11] These rigid linkers can also offer the advantage of pre-organizing the PROTAC into a bioactive conformation, potentially improving potency.[12]
Data Presentation
The following tables provide representative data illustrating the impact of linker composition and length on PROTAC properties. The data is synthesized from trends reported in the literature and should be considered illustrative.
Table 1: Impact of Linker Type on Aqueous Solubility of a Hypothetical PROTAC
| Linker Type | Linker Composition | Aqueous Solubility (µM) |
| Alkyl | 8-carbon chain | 0.5 |
| PEG | 4 ethylene glycol units (PEG4) | 5.2 |
| PEG | 8 ethylene glycol units (PEG8) | 15.8 |
| Rigid Polar | Piperazine-containing | 8.5 |
Table 2: Influence of PEG Linker Length on Permeability and Degradation of a Hypothetical BRD4-targeting PROTAC
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 1.8 | 55 | 85 |
| PEG4 | 1.5 | 20 | 95 |
| PEG5 | 1.3 | 15 | >98 |
| PEG6 | 1.1 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 3: Comparative In Vivo Pharmacokinetic Parameters of a Hypothetical PROTAC with Different Linkers Following Oral Administration in Mice
| Linker Type | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Alkyl | 50 | 150 | 5 |
| PEG4 | 250 | 900 | 20 |
| PEG4 with Rigid Moiety | 300 | 1200 | 28 |
Cₘₐₓ: Maximum plasma concentration. AUC: Area under the curve.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in their PROTAC development efforts.
Kinetic Solubility Assay (Nephelometry)
This protocol outlines a high-throughput method to determine the kinetic solubility of a PROTAC.
Materials:
-
PROTAC stock solution in 100% DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
Procedure:
-
Prepare serial dilutions of the PROTAC stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each PROTAC dilution in triplicate.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the light scattering of each well using a nephelometer.
-
The highest concentration at which the light scattering is not significantly above the background (vehicle control) is considered the kinetic solubility.
Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
PROTAC dosing solution in HBSS
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC dosing solution to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC dosing solution to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The ratio of B-A Papp to A-B Papp can indicate active efflux.
In Vivo Pharmacokinetic Study
This protocol provides a general workflow for a single-dose oral pharmacokinetic study in mice.
Materials:
-
PROTAC formulation (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)
-
Male CD-1 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice overnight prior to dosing.
-
Administer a single oral dose of the PROTAC formulation via gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and oral bioavailability (if an intravenous dose group is also included).
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of a PROTAC.
Logical Relationship of Linker Properties
Caption: Interplay of PEG linker properties and their impact on PROTAC performance.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Identification of side products in Boc-Pyrrolidine-PEG2-COOH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of Boc-Pyrrolidine-PEG2-COOH, a common linker used in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected side products?
A common and logical synthetic approach is the N-alkylation of Boc-pyrrolidine with a pre-functionalized PEG2 linker. This typically involves reacting Boc-pyrrolidine with a PEG2 derivative containing a good leaving group (e.g., a halide or a sulfonate ester) at one terminus and a protected carboxylic acid at the other. A subsequent deprotection step then yields the final product.
Potential side products in this synthesis can arise from several sources:
-
Incomplete Reaction: Presence of unreacted Boc-pyrrolidine and the PEG2-linker starting material.
-
Dipegylation/Dimerization: If a di-functionalized PEG2 linker (e.g., Br-PEG2-Br) is present as an impurity in the starting material, it can react with two molecules of Boc-pyrrolidine, leading to a dimeric species.
-
Elimination Reactions: Although less common with primary halides/sulfonates typically used in these linkers, elimination reactions can occur under strongly basic conditions, leading to the formation of an unsaturated PEG linker.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the protected carboxyl group or, under harsh acidic or basic conditions, the Boc-protecting group.
-
Side-products from Deprotection: The final deprotection step of the carboxylic acid can generate its own set of impurities depending on the protecting group and the reagents used.
Q2: I am observing a peak in my LC-MS analysis with a mass corresponding to a di-pegylated product. What is the likely cause and how can I avoid it?
The observation of a di-pegylated product strongly suggests that your PEG2-linker starting material is contaminated with a di-functionalized analogue (e.g., X-PEG2-X, where X is a leaving group). This impurity will react with two equivalents of Boc-pyrrolidine, leading to the formation of (Boc-Pyrrolidine)-PEG2-(Pyrrolidine-Boc).
Troubleshooting and Prevention:
-
Starting Material Purity: Ensure the purity of your PEG2-linker starting material by analytical techniques such as NMR and MS before starting the synthesis.
-
Stoichiometry Control: Using a slight excess of the Boc-pyrrolidine can help to consume the di-functionalized impurity, though this will necessitate a more rigorous purification to remove the unreacted Boc-pyrrolidine.
-
Purification: The di-pegylated product will have a significantly different polarity and molecular weight, and can typically be separated from the desired product by column chromatography.
Q3: My NMR spectrum shows signals that I cannot attribute to the desired product. How can I identify these unknown impurities?
Identifying unknown impurities by NMR requires a systematic approach. First, compare the spectrum to the expected spectrum of your product and starting materials. Signals that do not match are from impurities.
Common Impurities and their potential NMR signatures:
-
Unreacted Boc-Pyrrolidine: Will show the characteristic signals for the Boc group and the pyrrolidine (B122466) ring.
-
Unreacted PEG2-Linker: Signals corresponding to the PEG backbone and the functional groups at the termini will be present.
-
Solvent Residues: Common reaction and purification solvents (e.g., DCM, Ethyl Acetate, Hexanes) are often observed.
-
Hydrolyzed Products: The appearance of new signals in the vicinity of the PEG backbone or the loss of the carboxyl-protecting group signals could indicate hydrolysis.
For definitive identification, it is recommended to use 2D-NMR techniques (like COSY and HSQC) and to compare with the spectra of commercially available standards if possible.
Q4: How can I effectively purify my this compound product from the reaction mixture?
Given that PEGylated compounds are often oils or waxes, purification can be challenging. A multi-step approach is often necessary.
Recommended Purification Strategy:
-
Aqueous Workup: To remove water-soluble impurities and salts.
-
Column Chromatography: Reversed-phase (C18) or normal-phase (silica gel) chromatography is the most effective method for separating the desired product from starting materials and side products. A gradient elution is often required.
-
Precipitation/Trituration: For oily products, dissolving the crude material in a minimal amount of a good solvent (e.g., DCM) and then adding a poor solvent (e.g., hexanes or diethyl ether) can sometimes induce precipitation of the product, leaving impurities in the solution.
Recent literature also suggests the complexation of PEG-containing molecules with magnesium chloride to facilitate their handling and purification as solid materials.[1][2]
Quantitative Data Summary
| Step | Parameter | Expected Range | Notes |
| N-Alkylation | Crude Yield | 80-95% | The crude product will contain unreacted starting materials and side products. |
| Purity (by LC-MS) | 60-85% | Dependent on the purity of starting materials and reaction conditions. | |
| Purification | Isolated Yield | 50-70% | Yield after column chromatography. |
| Final Purity (by LC-MS/NMR) | >95% | Purity required for subsequent applications like PROTAC synthesis. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Boc-Pyrrolidine
-
To a solution of Boc-pyrrolidine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or Acetonitrile) is added a non-nucleophilic base (e.g., Diisopropylethylamine, 2-3 equivalents).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
A solution of the protected PEG2-linker with a leaving group (e.g., tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate) (1.0 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitored by LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., Ethyl Acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
Protocol 2: General Procedure for tert-Butyl Ester Deprotection
-
The crude protected product is dissolved in a suitable solvent (e.g., Dichloromethane).
-
An excess of a strong acid (e.g., Trifluoroacetic acid, typically 20-50% v/v) is added.
-
The reaction is stirred at room temperature for 1-4 hours and monitored by LC-MS.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is co-evaporated with a suitable solvent (e.g., Toluene) to remove residual acid.
-
The final product is purified by column chromatography.
Protocol 3: Analytical Characterization by LC-MS
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).
-
Detection: UV detection at 210/254 nm and Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving issues related to side products in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving side product formation.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the protein of interest or POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[5][6]
The length of the linker is a critical parameter because:
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation.[7]
-
A linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination because the necessary lysine (B10760008) residues on the target protein are not correctly positioned.[7][8]
Therefore, optimizing the linker length is a crucial step to ensure the formation of a stable and catalytically competent ternary complex, which is the cornerstone of effective PROTAC-mediated protein degradation.[9]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most prevalent linker motifs in PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their lengths can be modified.[2][10]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can sometimes negatively impact the solubility of the PROTAC.[10]
-
PEG Linkers: These are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[11]
-
Rigid Linkers: Linkers containing elements like aromatic rings, alkynes, or piperazines introduce structural rigidity. This can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation and can enhance metabolic stability.[10]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[12] While not directly caused by linker length, an optimized linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[12] Highly cooperative PROTACs will favor the formation of the ternary complex even at higher concentrations, thus widening the therapeutic window.[1]
Q4: How does linker composition, beyond just length, impact PROTAC performance?
A4: Linker composition significantly influences a PROTAC's physicochemical properties, which in turn affect its overall performance.[7] Key properties influenced by linker composition include:
-
Solubility: Incorporating hydrophilic moieties like PEG can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[11]
-
Cell Permeability: The hydrophobicity and polarity of the linker can affect the PROTAC's ability to cross the cell membrane. A balance is often required to achieve sufficient permeability.[7]
-
Metabolic Stability: The chemical nature of the linker can impact its stability against metabolic enzymes. For instance, certain motifs may be more prone to oxidation.[13]
-
Ternary Complex Conformation: The rigidity or flexibility of the linker dictates the possible conformations the ternary complex can adopt, influencing its stability and productivity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Linker | Recommended Solution(s) |
| Low or No Target Protein Degradation | The linker may be too short, causing steric clashes that prevent ternary complex formation.[7]The linker may be too long, leading to an unstable or unproductive ternary complex.[7]The linker's composition may result in poor cell permeability.[12] | Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., increasing by 2-3 atoms at a time).[9]Use biophysical assays like SPR or ITC to directly measure ternary complex formation and stability.[14]Modify the linker composition to improve physicochemical properties (e.g., incorporate PEG for better solubility).[11] |
| Significant "Hook Effect" Observed | The linker may not be promoting favorable protein-protein interactions, leading to low cooperativity in ternary complex formation.[12] | Redesign the linker to alter the relative orientation of the POI and E3 ligase to enhance positive cooperativity.[1]Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[12] |
| Off-Target Effects or Lack of Selectivity | A flexible linker may allow for the formation of multiple, non-specific ternary complexes with other proteins. | Introduce more rigid elements into the linker to restrict its conformation and potentially improve selectivity.[10]Systematically vary the linker attachment points on the warhead or E3 ligase ligand.[7] |
| Poor Solubility or High Lipophilicity | The linker, especially if it is a long alkyl chain, may be contributing significantly to the molecule's hydrophobicity. | Incorporate hydrophilic units such as PEG or other polar functional groups into the linker to increase solubility.[11] |
| Chemical or Metabolic Instability | The linker may contain chemical motifs that are susceptible to cleavage or metabolic modification in a cellular environment. | Replace metabolically labile groups within the linker with more stable alternatives (e.g., replacing an ester with an amide).Consider using more rigid linkers which can sometimes exhibit enhanced metabolic stability.[10] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are summaries of quantitative data from studies evaluating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [6][9][15]
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation Efficacy |
| PROTAC 1 | PEG-based | 9 | Moderate |
| PROTAC 2 | PEG-based | 12 | High |
| PROTAC 3 | PEG-based | 16 | Very High (Optimal) |
| PROTAC 4 | PEG-based | 19 | Moderate |
| PROTAC 5 | PEG-based | 21 | Low |
Table 2: Effect of Linker Length on TBK1 Degradation [2]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12-20 | Submicromolar | > 90% |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
Table 3: Effect of Linker Length on PI3K/mTOR Degradation by a Dual-Targeting PROTAC (GP262) [16]
| Target Protein | Linker Type | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| p110α | Alkyl | C8 | 227.4 | 71.3% |
| p110γ | Alkyl | C8 | 42.23 | 88.6% |
| mTOR | Alkyl | C8 | 45.4 | 74.9% |
Experimental Protocols
Western Blotting for PROTAC-Mediated Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[5][]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.[18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[5]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane thoroughly with TBST.[]
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics (kₐ, kₑ) and affinity (K₋) of binary and ternary complex formation in real-time.
General Methodology:
-
Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[1]
-
Fit the data to determine the kinetic parameters for ternary complex formation (K₋,ternary).[1]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity to the ternary affinity (α = K₋₁ / K₋,ternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[1]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC measures the heat released or absorbed during a binding event, providing thermodynamic data (ΔH, ΔS, K₋) and stoichiometry (n) of the interaction.[4]
General Methodology:
-
Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[1]
-
Binary Titration (PROTAC to E3 Ligase):
-
Place the E3 ligase solution in the sample cell.
-
Titrate a concentrated solution of the PROTAC from the syringe into the cell.
-
Analyze the resulting thermogram to determine the binary binding affinity (K₋₁).[1]
-
-
Ternary Complex Titration:
-
To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, saturate the E3 ligase with the target protein and place this complex in the sample cell.[1]
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent K₋ for ternary complex formation (K₋,ternary).[1]
-
-
Cooperativity Calculation: As with SPR, the cooperativity factor (α) is calculated as α = K₋₁ / K₋,ternary.[1]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Preventing Aggregation of Protein Degraders
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein degrader aggregation.
Frequently Asked Questions (FAQs)
Q1: Why do protein degraders, like PROTACs, tend to aggregate?
A1: Protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), often possess physicochemical properties that make them prone to aggregation. Key reasons include:
-
High Molecular Weight: PROTACs are large, bifunctional molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can lead to poor solubility.[1][2]
-
Complex Structure: They consist of two distinct ligands joined by a linker, featuring multiple hydrogen bond donors, acceptors, and hydrophobic areas. This complexity can promote intramolecular interactions or self-association.[2]
-
Poor Solubility: The inherent structure of many degraders results in low aqueous solubility, a primary driver of aggregation and precipitation from solution.[1]
-
Linker Composition: The length and chemical nature of the linker connecting the two ligands can significantly influence solubility, flexibility, and the propensity to aggregate.[3]
Q2: What are the consequences of protein degrader aggregation in my experiments?
A2: Aggregation can severely impact experimental outcomes and lead to misleading data. Consequences include:
-
Reduced Bioavailability: In cellular assays, aggregates may not effectively cross cell membranes, leading to lower intracellular concentrations and reduced efficacy.[1][4]
-
Loss of Activity: The formation of aggregates can prevent the degrader from adopting the correct conformation required to form a stable ternary complex with the target protein and the E3 ligase.[5] This is a critical step for inducing protein degradation.[2][6]
-
Inaccurate Quantification: Aggregation can interfere with analytical techniques used to measure compound concentration, leading to errors in determining key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]
-
Cellular Toxicity: Protein aggregates can sometimes induce cellular stress responses or other off-target effects, confounding the interpretation of results.[7]
Q3: How can I visually identify if my protein degrader is aggregating in solution?
A3: While specialized equipment is needed for definitive characterization, you might observe the following signs:
-
Visible Precipitate: The most obvious sign is the formation of solid particles in your stock solution or experimental wells after dilution.
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy, indicating the presence of suspended, insoluble particles.
-
Inconsistent Results: High variability between replicate wells or experiments can sometimes be an indirect indicator of aggregation issues.
Q4: Does the choice of E3 ligase ligand affect aggregation?
A4: Yes, the E3 ligase ligand can influence the overall physicochemical properties of the degrader. For example, thalidomide (B1683933) derivatives, often used as cereblon (CRBN) E3 ligase recruiters, are noted for their favorable physicochemical properties.[4] However, they introduce a chiral center that can be unstable in solution.[4] Switching the E3 ligase recruiter is a potential strategy to improve the properties of a degrader.[3][8]
Troubleshooting Guide: Diagnosing and Solving Aggregation
If you suspect your protein degrader is aggregating, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Characterize the Aggregation
The first step is to confirm and characterize the presence of aggregates. No single technique can cover the entire size range of potential aggregates, so using orthogonal methods is recommended.[9]
Recommended Techniques:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to detect the presence of aggregates and determine their size distribution in a solution. It is particularly sensitive for detecting the early onset of aggregation.[10][11]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomeric degrader versus aggregated species.[10][12] Coupling SEC with a light scattering detector (SEC-LS) can provide molecular weight information for the different species.[11]
-
Visual Inspection & Microscopy: As a basic first step, visually inspect the solution for turbidity or precipitate. Light microscopy can also be used to identify larger, subvisible particles.[9]
Step 2: Optimize Formulation and Handling
Once aggregation is confirmed, focus on optimizing the formulation of your degrader stock solution and its handling during experiments.
Formulation Strategies
The goal of formulation is to enhance the solubility and stability of the degrader.
| Strategy | Description | Key Considerations |
| Co-solvents | Use organic co-solvents like DMSO, ethanol, or PEG 400 to prepare concentrated stock solutions. | Ensure the final concentration of the co-solvent in the cellular assay is low (typically <0.5%) to avoid solvent-induced toxicity. |
| pH Adjustment | Modify the pH of the buffer to a point where the degrader has maximal solubility. | The optimal pH must be compatible with your experimental system (e.g., cell viability). |
| Excipients | Incorporate solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Polysorbate 80). | Test for potential interference of the excipient with the assay and for cellular toxicity. |
| Amorphous Solid Dispersions | For preclinical development, advanced techniques like spray-drying or hot-melt extrusion can create amorphous solid dispersions, which significantly enhance dissolution and bioavailability.[1][6] | These are specialized techniques typically employed in later-stage drug development. |
| Particle Size Reduction | Techniques like micronization or nano-milling increase the surface-area-to-volume ratio, which can improve the dissolution rate of the compound.[4] | This is primarily used for preparing compounds for in vivo studies. |
Experimental Handling
-
Sonication: Briefly sonicate your stock solution before making dilutions to help break up any existing small aggregates.
-
Temperature Control: Prepare solutions at room temperature unless the compound is known to be temperature-sensitive. Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Dilution Method: When diluting the stock solution into aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.
Step 3: Modify the Experimental Protocol
If formulation changes are insufficient, adjustments to the cell-based assay protocol may be necessary.
-
Lower Compound Concentration: Aggregation is often concentration-dependent. Perform a full dose-response curve, including lower concentrations, to see if the issue is resolved and if degradation improves at non-aggregating concentrations.[5]
-
Include Serum: For cellular assays, the presence of serum proteins (like albumin) in the culture medium can sometimes help to stabilize the degrader and prevent aggregation.
-
Reduce Incubation Time: If the compound is unstable in the medium over long periods, consider reducing the treatment duration. Typical incubation times for degradation assays range from 8 to 24 hours.[5]
Step 4: Re-evaluate the Molecule (For Drug Discovery Projects)
If aggregation persists despite extensive troubleshooting, it may be an intrinsic property of the molecule's structure.
-
Linker Optimization: Synthesize and test analogues with different linkers (e.g., PEG-based, hydrocarbon-based) to improve solubility and flexibility.[3]
-
Modify Ligands: Consider modifications to the target or E3 ligase ligands that improve physicochemical properties without compromising binding affinity.
-
Alternative E3 Ligase: Switching the recruited E3 ligase (e.g., from VHL to CRBN) can fundamentally change the molecule's properties and may resolve aggregation issues.[3]
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the particle size distribution of the protein degrader in a given solvent to identify the presence of aggregates.
Materials:
-
Protein degrader stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS or cell culture medium)
-
DLS instrument and compatible cuvettes
Methodology:
-
Prepare the sample by diluting the protein degrader stock solution to the final desired experimental concentration in the chosen buffer. A typical starting concentration is 1-10 µM.
-
Prepare a "buffer only" blank sample for background subtraction.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).
-
Set the instrument parameters (e.g., scattering angle, laser wavelength) according to the manufacturer's instructions.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (size) of the particles and generate a size distribution plot.
-
Interpretation: A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomeric degrader. The presence of larger species, indicated by additional peaks at larger sizes or a high polydispersity index (PdI > 0.2), suggests aggregation.[11]
Protocol 2: Western Blot for Assessing Degradation Efficacy
Objective: To quantify the reduction in target protein levels following treatment with the protein degrader.
Materials:
-
Cells expressing the target protein
-
Protein degrader
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the protein degrader for a fixed time (e.g., 18-24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensity for the target protein, normalizing to the loading control. Plot the normalized protein levels against the degrader concentration to determine DC50 and Dmax.[5]
Visualizations
Mechanism of PROTAC Action
Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).
Troubleshooting Workflow for Aggregation Issues
Caption: A step-by-step workflow for troubleshooting degrader aggregation.
References
- 1. Targeted protein degraders: transforming oral therapeutics [manufacturingchemist.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancing targeted protein degraders: leveraging CMC strategies for rapid IND submission and bioavailability solutions [manufacturingchemist.com]
- 7. Cellular Protein Aggregates: Formation, Biological Effects, and Ways of Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. Studying aggregation and degradation over time with SEC | Separation Science [sepscience.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Boc-Pyrrolidine-PEG2-COOH in the Landscape of Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a critical role in the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides a comprehensive comparison of Boc-Pyrrolidine-PEG2-COOH with other prevalent PROTAC linkers, supported by available experimental data and detailed methodologies to aid in the strategic design of next-generation protein degraders.
PROTACs represent a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. The linker is not a passive spacer but a key determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][2] The length, rigidity, and chemical composition of the linker profoundly influence the stability and productivity of this ternary complex.[3][4]
Understanding the Components: this compound
The linker, this compound, combines several structural features that can influence a PROTAC's properties:
-
Boc-Pyrrolidine: The pyrrolidine (B122466) ring introduces a degree of rigidity to the linker. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1] The tert-Butyloxycarbonyl (Boc) protecting group on the pyrrolidine allows for controlled, stepwise synthesis of the PROTAC molecule.
-
PEG2 (Polyethylene Glycol, 2 units): The short polyethylene (B3416737) glycol chain is a common feature in PROTAC linkers, with approximately 54% of reported PROTACs utilizing PEG linkers.[1] PEG linkers are known to enhance the hydrophilicity of the molecule, which can improve solubility and cell permeability.[1] The length of the PEG chain is a critical parameter that needs to be optimized for each specific target and E3 ligase pair to ensure the formation of a stable ternary complex.[3]
-
COOH (Carboxylic Acid): The terminal carboxylic acid provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into flexible, rigid, and clickable types, each with distinct advantages and disadvantages.
| Linker Type | Composition Examples | Advantages | Disadvantages |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) chains | - Synthetically accessible and easy to modify length.- Can improve solubility (especially PEG).[1] | - High conformational flexibility can lead to an entropic penalty upon ternary complex formation.- Alkyl chains are generally hydrophobic, which can limit aqueous solubility.[1] |
| Rigid | Piperazine, piperidine, aromatic rings, alkynes | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[1]- May enhance metabolic stability.[1] | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. |
| Clickable | Triazole rings (from azide-alkyne cycloaddition) | - Allows for efficient and modular synthesis of PROTAC libraries.- The resulting triazole is metabolically stable. | - The triazole ring itself contributes to the overall rigidity and polarity of the linker. |
Quantitative Comparison of Linker Performance
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 - CRBN | PEG | 0 PEG units | < 500 | > 90 | [3] |
| BRD4 - CRBN | PEG | 1-2 PEG units | > 5000 | < 20 | [3] |
| BRD4 - CRBN | PEG | 4-5 PEG units | < 500 | > 90 | [3] |
| BRD4 - VHL | PEG | Varied | Potency decreased with increased length | - | [3] |
Table 2: Impact of Linker Type on TBK1 Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 - VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 - VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 - VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
Table 3: Comparison of Flexible vs. Rigid Linkers for PI3K/mTOR Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Degradation Efficiency | Reference |
| PI3K/mTOR - VHL | Flexible (PEG/Alkyl) | Superior degradation | [5] |
| PI3K/mTOR - VHL | Rigid (Piperidine/Piperazine) | Less effective | [5] |
Note: The data presented in these tables are from different studies and should be interpreted with caution as experimental conditions may vary.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of an Amide-Linked PROTAC using a Carboxylic Acid-Functionalized Linker
This protocol describes a general method for coupling a carboxylic acid-functionalized linker, such as this compound, with an amine-containing POI ligand, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Amide Coupling of Linker with POI Ligand
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 eq)
-
HATU (1,[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected intermediate (1.0 eq)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the amine-TFA salt.
-
Step 3: Final Amide Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
Amine-TFA salt from Step 2 (1.0 eq)
-
Carboxylic acid-functionalized E3 Ligase Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow a similar procedure to Step 1, using the amine-TFA salt and the carboxylic acid-functionalized E3 ligase ligand.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL or Cereblon) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over its binding partner to determine its binary affinity.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.
-
The cooperativity of the ternary complex formation can be calculated by comparing the binary and ternary affinities.
-
Conclusion
The rational design of PROTAC linkers is a critical and often empirical process in the development of effective protein degraders. While direct comparative data for this compound is currently limited, its constituent parts—a rigidifying pyrrolidine ring and a solubilizing PEG chain—suggest it is a promising scaffold. The pyrrolidine moiety may help in pre-organizing the PROTAC for optimal ternary complex formation, while the PEG component can confer favorable physicochemical properties. The provided experimental protocols offer a robust framework for researchers to systematically evaluate this and other novel linkers. The continued generation and publication of quantitative comparative data will be invaluable in building a deeper understanding of the structure-activity relationships that govern PROTAC efficacy and will ultimately accelerate the development of this transformative therapeutic modality.
References
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Boc-Pyrrolidine-PEG2-COOH and Alternative Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of common linker types, with a focus on the characteristics of PEG-based linkers like Boc-Pyrrolidine-PEG2-COOH, and how they compare to alternative structures such as alkyl chains and more rigid linkers incorporating cyclic elements.
The efficacy of a PROTAC is fundamentally linked to its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The length, composition, and rigidity of the linker are paramount in achieving the optimal orientation and proximity of the two proteins to facilitate this process.[2]
Comparative Analysis of Linker Types in PROTAC Design
PROTAC linkers are broadly categorized into flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures.[2] Each class of linker imparts distinct properties to the PROTAC molecule, which can significantly affect its performance.
Flexible Linkers: The Role of PEG and Alkyl Chains
Polyethylene glycol (PEG) linkers, including derivatives like this compound, are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the overall molecule.[2] The ether oxygens in the PEG backbone can also form hydrogen bonds that may help to stabilize the ternary complex.[3] The length of the PEG chain is a critical parameter that must be optimized for each target and E3 ligase pair, as a linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable ternary complex.[2]
Alkyl linkers, consisting of hydrocarbon chains, offer a high degree of conformational flexibility.[2] While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC.[2] Studies have shown that for certain targets, replacing an alkyl linker with a PEG linker of similar length can alter degradation potency, highlighting the subtle but significant impact of linker composition.[3]
Rigid Linkers: Enhancing Potency and Modulating Properties
The incorporation of rigid structural elements, such as piperidine, piperazine, or other cyclic systems, into the linker is a strategy employed to pre-organize the PROTAC into a bioactive conformation.[2][4] This can reduce the entropic penalty of ternary complex formation and potentially lead to enhanced degradation potency.[2] Furthermore, rigid linkers have been shown to improve pharmacokinetic properties by reducing metabolic clearance and lipophilicity.[5][6] For instance, the replacement of a flexible PEG linker with a more rigid piperazine-containing structure has been demonstrated to significantly reduce lipophilicity and improve metabolic stability.[6]
Quantitative Comparison of Linker Performance
To illustrate the impact of linker composition and length on PROTAC efficacy, the following table summarizes experimental data from various studies. It is important to note that direct comparisons are most meaningful when the target protein, E3 ligase, and binding moieties are kept constant.
| PROTAC Target | Linker Type | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 atoms | No Degradation | - | [3] |
| Alkyl/Ether | 21 atoms | 3 | 96 | [3] | |
| Alkyl/Ether | 29 atoms | 292 | 76 | [3] | |
| BRD4 | PEG | 1-2 PEG units | >5000 | Reduced Degradation | [7] |
| PEG | 0, 4-5 PEG units | <500 | Effective Degradation | [7] | |
| CRBN (self-degradation) | Alkyl | 9-atom alkyl chain | Concentration-dependent | - | [3] |
| PEG | 3 PEG units | Weak Degradation | - | [3] |
Note: This table is a compilation of data from different studies and is intended to be illustrative of general trends in linker efficacy. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC performance.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed methodologies for key assays used to evaluate linker efficiency.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes that occur upon binding of molecules, providing information on binding affinity, stoichiometry, and thermodynamics.
Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Instrument Setup: Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.
-
Titration: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which can be fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
A Comparative Guide to PROTAC® Linker Performance: In Vitro and In Vivo Validation of Boc-Pyrrolidine-PEG2-COOH and Alternatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of each of its constituent parts. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall efficacy and developability of these heterobifunctional molecules. This guide provides an objective comparison of the performance of Boc-Pyrrolidine-PEG2-COOH, a flexible polyethylene (B3416737) glycol (PEG)-based linker, with alternative linker classes, supported by experimental data from published studies.
The selection of an appropriate linker is critical for optimizing the therapeutic potential of a PROTAC. The linker's length, rigidity, and chemical composition directly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation. Furthermore, the linker's physicochemical properties significantly impact a PROTAC's solubility, cell permeability, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic profile.
This guide will delve into the in vitro and in vivo validation of PROTACs constructed with this compound and compare its performance characteristics against those of PROTACs employing alternative linkers, such as those with varying PEG lengths and more rigid aliphatic or heterocyclic structures.
In Vitro Performance Comparison of PROTAC Linkers
The in vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), representing the potency of the PROTAC, and the maximum level of degradation (Dmax), indicating its efficacy.
In a study focused on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, a PROTAC (referred to as Compound 9) incorporating a piperidine-PEG2 linker demonstrated superior degradation efficiency compared to its counterparts with shorter, purely aliphatic linkers[1].
| Linker Type | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Piperidine-PEG2 | Compound 9 | IRAK4 | OCI-LY10 | ~100 | >90% |
| Ethylenediamine | Compound 2 | IRAK4 | OCI-LY10 | >1000 | <10% |
| Propylenediamine | Compound 3 | IRAK4 | OCI-LY10 | >1000 | <10% |
| Butylenediamine | Compound 4 | IRAK4 | OCI-LY10 | >1000 | <10% |
Table 1: In Vitro Degradation of IRAK4 by PROTACs with Varying Linkers in OCI-LY10 cells.[1]
The data clearly indicates that the inclusion of the flexible piperidine-PEG2 linker in Compound 9 resulted in a significantly more potent and efficacious PROTAC compared to those with shorter alkyl chain linkers (Compounds 2, 3, and 4). This suggests that the length and composition of the PEGylated linker are critical for facilitating the formation of a productive ternary complex leading to IRAK4 degradation. The shorter linkers were unable to effectively induce degradation, highlighting the importance of optimizing linker length and flexibility.
The Role of the Linker in PROTAC Design: A Signaling and Workflow Perspective
The mechanism of action of a PROTAC is a multi-step process that is heavily influenced by the linker's characteristics. The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.
References
Pyrrolidine vs. Piperidine Linkers: A Comparative Analysis for Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the therapeutic index of targeted drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's structure profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final therapeutic agent. Among the various structural motifs used in linker design, saturated nitrogen-containing heterocycles like pyrrolidine (B122466) (a five-membered ring) and piperidine (B6355638) (a six-membered ring) are frequently employed to impart specific physicochemical properties.
This guide provides a comparative analysis of pyrrolidine and piperidine linkers, summarizing their structural differences, impact on metabolic stability, and applications in drug conjugates. While direct head-to-head comparative studies in the same conjugate system are scarce, this analysis synthesizes available data and medicinal chemistry principles to inform rational linker design.
Structural and Conformational Differences
The fundamental difference between pyrrolidine and piperidine lies in their ring size and resulting conformational flexibility.
-
Pyrrolidine: As a five-membered ring, pyrrolidine is conformationally flexible and exists in a state of rapid interconversion between various "envelope" and "twist" conformations. This flexibility can be advantageous in allowing the linker to adopt an optimal orientation for payload delivery or interaction with cellular machinery.
-
Piperidine: The six-membered piperidine ring is conformationally more restricted, predominantly adopting a stable "chair" conformation, much like cyclohexane. This rigidity can be beneficial for providing a more defined spatial orientation between the targeting moiety and the payload, which can be crucial for optimizing biological activity and reducing off-target interactions. The introduction of substituents on the piperidine ring can further lock its conformation, offering a higher degree of structural control.
The choice between a flexible pyrrolidine and a more rigid piperidine linker can therefore significantly impact the overall topology and properties of the drug conjugate.
In Vitro Metabolic Stability
The metabolic stability of a linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity and reduced efficacy. Metabolism of pyrrolidine and piperidine rings is often mediated by cytochrome P450 (CYP) enzymes, leading to reactions such as N-dealkylation and C-hydroxylation.
The following table summarizes in vitro metabolic stability data for representative compounds containing pyrrolidine and piperidine rings. It is crucial to note that these compounds are not direct analogs used as linkers within the same ADC, and the data reflects the stability of the entire molecule. Therefore, these results should be interpreted with caution and serve as a general guide rather than a direct comparison of linker performance.
| Compound Class | Heterocyclic Ring | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Representative Compound A | Pyrrolidine | Human Liver Microsomes | 45 | 30.8 | [1] |
| Representative Compound B | Piperidine | Human Liver Microsomes | 62 | 22.4 | [1] |
| Bupivacaine Analog | Piperidine | Human Liver Microsomes | 75 | 18.5 | [1] |
Applications in Drug Conjugates
Both pyrrolidine and piperidine moieties have been incorporated into linkers for advanced therapeutics.
-
Pyrrolidine-Based Linkers: The pyrrolidine ring is a key structural component of pyrrolobenzodiazepine (PBD) dimers, a class of highly potent DNA-crosslinking agents used as payloads in ADCs. In these constructs, the pyrrolidine ring is part of the payload itself, but PBDs are connected to the antibody via linkers that are often attached to the PBD's aromatic A-ring.
-
Piperidine-Based Linkers: Piperidine and its oxidized form, piperazine, are more commonly found as components of the linker chain itself, particularly in the design of PROTACs. In this context, the rigid piperidine scaffold can help to optimally position the two ends of the PROTAC – the warhead that binds the target protein and the ligand for the E3 ubiquitin ligase – to facilitate the formation of a productive ternary complex for target protein degradation.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the drug-linker conjugate and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C. A control sample in a buffer like PBS (pH 7.4) is also prepared.
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Sample Quenching and Storage: Collected aliquots are immediately frozen at -80°C to halt any further degradation.
-
Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.
-
Intact ADC Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of the antibody-conjugated drug over time. This involves capturing the ADC with an antigen-coated plate and detecting it with a secondary antibody that specifically binds to the payload.
-
Free Payload Quantification (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is used to quantify the amount of cytotoxic drug that has been prematurely released. This typically involves protein precipitation from the plasma sample followed by LC-MS/MS analysis of the supernatant.
-
In Vivo Pharmacokinetic and Stability Assessment
Objective: To evaluate the in vivo stability and pharmacokinetic profile of the ADC in an appropriate animal model.
Methodology:
-
Animal Dosing: A single intravenous dose of the ADC is administered to the animal model (e.g., mice or rats).
-
Sample Collection: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours).
-
Plasma Processing: Blood samples are processed to isolate plasma.
-
Bioanalysis: The plasma samples are analyzed to determine the concentrations of:
-
Total Antibody: The concentration of the antibody component, regardless of whether the payload is attached, is typically measured by ELISA.
-
Intact ADC: The concentration of the ADC with the payload still attached is measured, often by a payload-specific ELISA or by affinity capture followed by LC-MS.
-
Free Payload: The concentration of the released payload is quantified using LC-MS/MS.
-
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte, providing insights into the in vivo stability of the ADC.
Visualizing Structures and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures and experimental processes involved in the analysis of pyrrolidine and piperidine linkers.
Caption: Representative motifs of pyrrolidine and piperidine in linker design.
Caption: Workflow for a typical in vitro plasma stability assay.
Conclusion
Both pyrrolidine and piperidine serve as valuable building blocks in the design of linkers for drug conjugates. The choice between the more flexible five-membered pyrrolidine ring and the more rigid six-membered piperidine ring depends on the specific design strategy and the desired properties of the final conjugate. Pyrrolidine's flexibility may allow for better conformational adaptation, while piperidine's rigidity can provide a more defined structure, potentially improving target engagement and metabolic stability.
The available data on metabolic stability, while not directly comparative for linkers, suggests that both scaffolds can be engineered for high stability. However, this is highly dependent on the overall molecular structure, including the nature and position of substituents. There is a clear need for direct head-to-head studies where pyrrolidine and piperidine linkers are compared within the same antibody and payload context to definitively elucidate their relative advantages and disadvantages in terms of stability, pharmacokinetics, and in vivo efficacy. Such studies will be invaluable for the future rational design of next-generation targeted therapeutics.
References
Navigating Cytotoxicity: A Comparative Guide to PROTACs Featuring Boc-Pyrrolidine-PEG2-COOH and Alternative Linkers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of cytotoxicity in Proteolysis Targeting Chimeras (PROTACs), with a focus on the role of the linker element. While specific cytotoxicity data for PROTACs incorporating the Boc-Pyrrolidine-PEG2-COOH linker remains limited in publicly available literature, this guide provides a framework for comparison by examining data from PROTACs with functionally similar polyethylene (B3416737) glycol (PEG) and alkyl-based linkers. Understanding how linker composition and length influence a PROTAC's cytotoxic profile is crucial for the design of effective and safe protein degraders.
PROTACs represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in determining the PROTAC's physicochemical properties, cell permeability, and ultimately, its biological activity and potential toxicity.
Comparative Cytotoxicity Data
The selection of the linker can significantly impact the half-maximal inhibitory concentration (IC50) of a PROTAC, a key measure of its potency and cytotoxicity. Below are tables summarizing cytotoxicity data from published studies on PROTACs targeting various proteins, categorized by the type of linker employed. This data serves as a surrogate for direct comparison, illustrating the trends in cytotoxicity based on linker characteristics.
Table 1: Cytotoxicity of BET-targeting PROTACs with PEG and Alkyl Linkers
| PROTAC | Target | E3 Ligase | Linker Type | Cell Line | IC50 (nM) |
| PROTAC 1 | BRD4 | CRBN | PEG | Burkitt's Lymphoma (BL) cells | < 1 |
| ARV-825 | BRD4 | CRBN | PEG | Burkitt's Lymphoma (BL) cells | ~5 |
| dBET1 | BRD4 | CRBN | PEG | MV-4-11 | 3.3 |
| PROTAC with Alkyl Linker | BRD4 | CRBN | Alkyl | RS4;11 | 0.14 |
| QCA570 | BET | CRBN | Rigid Alkynyl | MV4;11 | 0.0083 |
This table compiles data from multiple sources to illustrate the range of cytotoxicities observed with different linker types in BET-targeting PROTACs.
Table 2: Cytotoxicity of ERα-targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Target | E3 Ligase | Linker Length (atoms) | Cell Line | IC50 (nM) |
| PROTAC A | ERα | VHL | 9 | MCF7 | > 1000 |
| PROTAC B | ERα | VHL | 12 | MCF7 | ~500 |
| PROTAC C | ERα | VHL | 16 | MCF7 | ~100 |
| PROTAC D | ERα | VHL | 19 | MCF7 | ~200 |
| PROTAC E | ERα | VHL | 21 | MCF7 | ~400 |
This table is based on a study by Cyrus et al., demonstrating the impact of PEG linker length on the cytotoxicity of ERα-targeting PROTACs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the cytotoxicity of PROTACs, the following diagrams illustrate key concepts.
The Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis of PEG-Containing and Alkyl-Based Degraders
While specific case studies for PROTACs utilizing the Boc-Pyrrolidine-PEG2-COOH linker remain proprietary or unpublished in publicly accessible literature, this guide provides a comparative analysis of successful PROTACs employing structurally similar short-chain polyethylene (B3416737) glycol (PEG) and cyclic amine-containing linkers against those with purely alkyl-based linkers. This comparison offers valuable insights into the influence of linker composition on the degradation efficacy and overall performance of these targeted protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of therapeutic innovation, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but plays a critical role in determining the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase, all of which are crucial for efficient protein degradation.
This guide explores case studies of PROTACs targeting key proteins in cancer and other diseases, focusing on the impact of the linker structure on their performance. We will compare PROTACs that incorporate short PEG chains and cyclic amines, similar in concept to a pyrrolidine-PEG moiety, with those that utilize more traditional alkyl linkers.
General Mechanism of PROTAC Action
The fundamental role of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Case Study 1: BRD4 Degraders - The Impact of a PEG Linker in MZ1
Bromodomain-containing protein 4 (BRD4) is a key member of the bromo- and extra-terminal (BET) family of proteins and a major therapeutic target in oncology. The PROTAC MZ1 is a well-characterized BRD4 degrader that utilizes a 3-unit PEG linker to connect the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.[1]
Comparative Performance of BRD4 Degraders
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| MZ1 | 3-unit PEG | BRD4 | ~25 | >90 | VHL | [1] |
| ARV-825 | Alkyl/Ether | BRD4 | <1 | >95 | Cereblon | [2] |
| dBET1 | Alkyl/Ether | BRD4 | ~4 | >95 | Cereblon | [2] |
Note: Direct comparison is complex due to the use of different E3 ligase ligands (VHL vs. Cereblon), which significantly impacts degradation kinetics and efficacy.
The case of MZ1 demonstrates that a short PEG linker can effectively facilitate the formation of a productive ternary complex, leading to potent and selective degradation of BRD4.[1] While ARV-825 and dBET1, which use alkyl/ether linkers and recruit a different E3 ligase, show higher potency in some assays, the success of MZ1 validates the utility of PEG linkers in achieving effective protein degradation.
Experimental Protocols: Western Blotting for Protein Degradation
A common method to quantify protein degradation is through Western blotting.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or relevant cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated from a dose-response curve.
Caption: A typical workflow for a Western Blot experiment to measure protein degradation.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders - The Advantage of Short Linkers
Bruton's tyrosine kinase (BTK) is a crucial mediator of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Several BTK-targeting PROTACs have been developed, with linker composition and length being key determinants of their efficacy.
Comparative Performance of BTK Degraders
| PROTAC | Linker Type | Target Protein | DC50 (nM) | E3 Ligase Ligand | Reference |
| PTD10 | Short Linker | BTK | 0.5 | Cereblon | [3] |
| PROTAC BTK Degrader-11 | Not specified | BTK | 1.7 | Not specified | [] |
| PROTAC BTK Degrader-13 | PEG-based | BTK | 270 | Cereblon | [5] |
In a study of GDC-0853-based PROTACs, the compound with the shortest linker, PTD10, was found to be the most potent BTK degrader with a sub-nanomolar DC50 value.[3] This highlights that for some target-ligase pairs, a shorter, more constrained linker can lead to a more favorable ternary complex geometry and enhanced degradation. In contrast, PROTAC BTK Degrader-13, which incorporates a PEG-based linker, exhibited a significantly higher DC50 value.[5]
Case Study 3: Epidermal Growth Factor Receptor (EGFR) Degraders - Alkyl vs. PEG Linkers
Epidermal growth factor receptor (EGFR) is a well-known oncogene, and its inhibition is a key strategy in the treatment of non-small-cell lung cancer. PROTACs offer a promising approach to overcome resistance to traditional EGFR inhibitors.
Comparative Performance of EGFR Degraders
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Cell Line | E3 Ligase Ligand | Reference |
| PROTAC 17 | Alkyl | Mutant EGFR | 11 | HCC827 | Cereblon | [6] |
| PROTAC 30 | Alkyl | Mutant EGFR | 7.1 | HCC827 | Cereblon | [6] |
| Gefitinib-based PROTACs | PEG | Mutant EGFR | Less effective | HCC827 | Cereblon | [6] |
Studies on gefitinib-derived EGFR PROTACs have indicated that alkyl linkers are more effective than PEG linkers in inducing the degradation of mutant EGFR.[6] For example, PROTAC 17 and PROTAC 30, both featuring alkyl linkers, demonstrated potent degradation with DC50 values of 11 nM and 7.1 nM, respectively, in HCC827 cells.[6] The corresponding PROTACs with PEG linkers were found to be less active.[6]
Conclusion
The "linkerology" of PROTACs is a complex but critical aspect of their design and efficacy. While a universal "best" linker does not exist, the case studies presented here illustrate key principles. Short PEG linkers, conceptually similar to a this compound moiety, have been successfully employed in potent degraders like MZ1, where they can contribute to favorable physicochemical properties and effective ternary complex formation. However, for other target-E3 ligase pairs, such as certain BTK and EGFR degraders, shorter or purely alkyl-based linkers have demonstrated superior performance.
The optimal linker for any given PROTAC must be determined empirically, taking into account the specific structural and chemical features of the target protein and the E3 ligase. The choice between a more flexible, hydrophilic PEG-containing linker and a more rigid, hydrophobic alkyl linker can significantly impact a PROTAC's degradation potency, selectivity, and overall drug-like properties. As our understanding of the structural biology of ternary complexes grows, the rational design of linkers will undoubtedly become more sophisticated, leading to the development of even more effective and specific protein-degrading therapeutics.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrrolidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidone scaffold, particularly 5-hydroxy-2-pyrrolidone and its analogs, represents a privileged structure in medicinal chemistry.[1] These five-membered lactam rings are found in numerous natural products and serve as a versatile starting point for the design of novel therapeutic agents due to their unique structural and chemical properties.[1][2] This guide provides a comparative analysis of the biological activity of 5-hydroxy-2-pyrrolidone derivatives and related analogs, with a focus on their anticancer and enzyme inhibitory activities. The information is intended to facilitate further investigation and scaffold development in the pursuit of new therapeutic agents.
Comparative Bioactivity Data
The biological activity of pyrrolidone derivatives is highly dependent on the nature and position of substituents on the core ring. The following tables summarize the quantitative data on the anticancer and enzyme inhibitory activities of various 5-oxopyrrolidine and pyrrolidine-2,5-dione derivatives.
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (EC50/IC50 µM) | Reference |
| 13 | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (5-nitro-2-thienyl substituent) | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [1] | ||
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [1] | ||
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [1] | ||
| 5 | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (5-chloro-2-thienyl substituent) | IGR39 (Melanoma) | 4.10 ± 0.50 | [1] |
| PPC-1 (Prostate) | 5.30 ± 0.80 | [1] | ||
| 6 | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (3,4-dichlorophenyl substituent) | IGR39 (Melanoma) | 7.90 ± 0.90 | [1] |
| PPC-1 (Prostate) | 9.00 ± 1.10 | [1] | ||
| 14 | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (4-aminophenyl substituent) | IGR39 (Melanoma) | 20.20 ± 2.50 | [1] |
| PPC-1 (Prostate) | 15.10 ± 2.00 | [1] | ||
| 21 | 5-Oxopyrrolidine (5-nitrothiophene substituent) | A549 (Lung Carcinoma) | Potent activity | [3][4] |
| 18-22 | 5-Oxopyrrolidine | A549 (Lung Carcinoma) | Potent anticancer activity | [5] |
Table 2: Enzyme Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Target Enzyme | Activity (IC50 µM) | Reference |
| HMP | Hydroxybenzylidenyl pyrrolidine-2,5-dione | Mushroom Tyrosinase | 2.23 ± 0.44 | [3] |
| Kojic Acid (Reference) | - | Mushroom Tyrosinase | 20.99 ± 1.80 | [3] |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., A549, IGR39, PPC-1, MDA-MB-231, Panc-1)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (pyrrolidone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization buffer.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or EC50 value for each compound, which is the concentration that inhibits 50% of cell growth.[1][7]
Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of pyrrolidone derivatives against specific enzymes, such as tyrosinase.
Materials:
-
Purified enzyme (e.g., Mushroom Tyrosinase)
-
Substrate for the enzyme (e.g., L-DOPA for tyrosinase)
-
Test compounds (pyrrolidone derivatives)
-
Buffer solution appropriate for the enzyme
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the test compounds.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitoring the Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is indicative of the enzyme's activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Mandatory Visualizations
Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer, making it a key target for cancer therapy.[9][10]
Caption: The PI3K/Akt signaling pathway, a target for anticancer drugs.
Experimental Workflow
The following diagram outlines a general workflow for the screening and evaluation of the biological activity of newly synthesized chemical derivatives.
Caption: General workflow for biological activity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Performance Evaluation in Different Cell Lines: A Comparative Guide
This guide provides an objective comparison of the performance of different cell lines in two key research applications: recombinant protein expression and cancer drug cytotoxicity screening. The data presented is synthesized from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive understanding of cell line-specific characteristics to aid in the selection of appropriate cellular models.
Comparison 1: Recombinant Protein Expression in CHO vs. HEK293 Cells
The selection of an appropriate host cell line is critical for successful recombinant protein production. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are two of the most widely used mammalian expression systems, each with distinct advantages.
Data Presentation: Secreted Titers of Difficult-to-Express Proteins
The following table summarizes the secreted protein titers for a panel of 24 difficult-to-express human proteins in CHO and HEK293 cell lines. This data highlights the potential for improved protein secretion by switching from a CHO to a HEK293 host cell line for certain proteins.[1][2]
| Gene Name | Protein Name | CHO Secreted Titer (µg/mL) | HEK293 Secreted Titer (µg/mL) | Fold Improvement in HEK293 |
| A2M | Alpha-2-macroglobulin | 0.1 | 1.5 | 15.0 |
| ALB | Albumin | 0.5 | 5.0 | 10.0 |
| APOH | Apolipoprotein H | 0.2 | 2.5 | 12.5 |
| C3 | Complement C3 | 0.0 | 1.0 | >10.0 |
| C4A | Complement C4-A | 0.0 | 0.8 | >8.0 |
| C5 | Complement C5 | 0.0 | 0.5 | >5.0 |
| F2 | Prothrombin | 0.1 | 1.2 | 12.0 |
| FGA | Fibrinogen alpha chain | 0.0 | 0.7 | >7.0 |
| FGB | Fibrinogen beta chain | 0.0 | 0.9 | >9.0 |
| FGG | Fibrinogen gamma chain | 0.0 | 1.1 | >11.0 |
| FN1 | Fibronectin 1 | 0.3 | 3.0 | 10.0 |
| HP | Haptoglobin | 0.1 | 1.8 | 18.0 |
| HRG | Histidine-rich glycoprotein | 0.2 | 2.0 | 10.0 |
| IGFBP3 | Insulin-like growth factor-binding protein 3 | 0.4 | 4.0 | 10.0 |
| ITIH1 | Inter-alpha-trypsin inhibitor heavy chain H1 | 0.0 | 0.6 | >6.0 |
| ITIH2 | Inter-alpha-trypsin inhibitor heavy chain H2 | 0.0 | 0.4 | >4.0 |
| KNG1 | Kininogen-1 | 0.1 | 1.3 | 13.0 |
| PLG | Plasminogen | 1.6 | Not Detected | <0.1 |
| SERPINA1 | Alpha-1-antitrypsin | 0.8 | 8.0 | 10.0 |
| SERPINC1 | Antithrombin-III | 0.2 | 2.2 | 11.0 |
| SERPIND1 | Heparin cofactor II | 0.1 | 1.4 | 14.0 |
| SERPINF1 | Alpha-2-antiplasmin | 0.1 | 1.6 | 16.0 |
| SHBG | Sex hormone-binding globulin | 0.3 | 3.5 | 11.7 |
| TF | Transferrin | 0.6 | 6.0 | 10.0 |
Note: "Not Detected" indicates that the protein could not be quantified in the supernatant.
General Performance Characteristics
| Feature | CHO Cells | HEK293 Cells |
| Growth Rate | Relatively slower | Rapid growth |
| Transfection | Less efficient for transient expression | Highly amenable to transient transfection |
| Protein Glycosylation | Produces complex proteins with human-like glycosylation | Capable of complex post-translational modifications |
| Scalability | Robust and adaptable for large-scale production in bioreactors | Excellent for rapid, small to medium-scale production |
| Regulatory Approval | Well-established track record with regulatory agencies | Also approved by regulatory authorities like the FDA and EMA |
Experimental Workflow
Caption: Workflow for comparing recombinant protein expression in CHO and HEK293 cells.
Experimental Protocols
1. Cell Culture and Transfection:
-
CHO and HEK293 cells were cultured in their respective recommended growth media, typically in suspension culture for scalability.
-
For transient expression, cells were transfected with expression vectors containing the gene of interest using a suitable transfection reagent.[2] A GFP reporter plasmid was used in some studies to monitor transfection efficiency.[2]
2. Protein Expression and Harvest:
-
Following transfection, the cells were incubated for a defined period (e.g., 48-72 hours) to allow for protein expression and secretion into the culture medium.
-
The culture supernatant, containing the secreted recombinant protein, was then harvested by centrifugation to remove cells and cellular debris.
3. Protein Quantification:
-
The concentration of the secreted recombinant protein in the supernatant was quantified using methods such as Western blotting or ELISA, often targeting a tag fused to the protein of interest.[2]
Comparison 2: Cytotoxicity of Doxorubicin in HeLa, A549, and MCF-7 Cancer Cell Lines
Evaluating the cytotoxic effects of anti-cancer agents across different cancer cell lines is fundamental in drug discovery. This section compares the response of three widely used cancer cell lines—HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma)—to the chemotherapeutic drug Doxorubicin.[3]
Data Presentation: Doxorubicin IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Doxorubicin in the three cell lines. Note that IC50 values can vary between studies due to differences in experimental conditions.[3]
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| HeLa | Cervical Cancer | ~0.1 - 1.0 |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 |
Signaling Pathway of Doxorubicin-Induced Cytotoxicity
Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
HeLa, A549, or MCF-7 cells were seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]
2. Compound Treatment:
-
The culture medium was replaced with fresh medium containing various concentrations of Doxorubicin.[3]
-
Control wells included a vehicle control (medium with the drug solvent) and a blank (medium only).[3]
3. Incubation:
-
The plates were incubated for an additional 48 to 72 hours.[3]
4. MTT Assay:
-
MTT solution was added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.[3]
5. Data Analysis:
-
The absorbance of each well was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle control.
-
The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the Doxorubicin concentration and fitting the data to a sigmoidal dose-response curve.[3]
References
A Comparative Guide to the Efficacy of PEGylated Linkers in PROTACs: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG)-based linkers. Due to a lack of specific published efficacy data for Boc-Pyrrolidine-PEG2-COOH, this document utilizes a well-documented case study of a PROTAC with a structurally similar short-chain PEG linker to provide a framework for comparison and to illustrate the critical role of the linker in PROTAC performance.
The Role of Linkers in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
This compound is a bifunctional linker that incorporates a short, hydrophilic PEG chain and a pyrrolidine (B122466) moiety. The PEG portion is intended to improve solubility and provide a flexible spacer, while the pyrrolidine can impart a degree of rigidity. The Boc-protected amine and the carboxylic acid termini allow for the sequential conjugation of the POI and E3 ligase ligands.
Comparative Efficacy of PEG Linkers in BRD4-Degrading PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC50 (nM) in H661 cells |
| PROTAC 1 | No PEG unit | ~8 | > 5000 |
| PROTAC 2 | 1 PEG unit | ~11 | ~ 500 |
| PROTAC 3 | 2 PEG units | ~14 | < 500 |
| PROTAC 4 | 4 PEG units | ~20 | > 5000 |
Data is illustrative and based on trends observed in published studies on PEG linkers in PROTACs. Actual values may vary.
The data suggests that linker length is a critical parameter for PROTAC efficacy, with an optimal length required for efficient ternary complex formation and subsequent protein degradation. Both excessively short and long linkers can lead to a loss of activity.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of PROTACs, based on established methodologies in the field.
Protocol 1: Synthesis of a JQ1-Based PROTAC with a PEG Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC using a PEG linker with a terminal alkyne for click chemistry-mediated conjugation to an azide-modified JQ1 warhead.
-
Synthesis of Azide-Modified JQ1:
-
React JQ1 with an appropriate azide-containing reagent to introduce an azide (B81097) handle.
-
Purify the product by flash column chromatography.
-
-
Synthesis of VHL Ligand with PEG-Alkyne Linker:
-
Couple the VHL ligand to a PEG linker containing a terminal alkyne group using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).
-
Purify the product by HPLC.
-
-
Click Chemistry Conjugation:
-
Dissolve the azide-modified JQ1 and the VHL ligand with the PEG-alkyne linker in a suitable solvent system (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to assess the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., H661) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 18 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to a vehicle-treated control.
-
Determine the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).
-
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow.
A Comparative Guide to Commercially Available Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The design and selection of a chemical linker are critical determinants of a targeted therapeutic's success, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[1][2] In antibody-drug conjugates (ADCs) and other modalities like Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge but a sophisticated component that governs the stability of the conjugate in circulation and the mechanism of payload release.[3][4][5] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but allows for efficient payload release once the target is reached.[1]
This guide provides an objective comparison of commercially available linker technologies, focusing on the fundamental strategic choice between cleavable and non-cleavable linkers and the significant impact of hydrophilicity. The information is supported by experimental data to inform rational drug design and development.
Data Presentation: A Comparative Analysis of Linker Performance
The choice of linker technology dictates the payload release mechanism and significantly impacts the therapeutic window of a bioconjugate.[6] The following tables summarize key performance parameters of different linker classes based on published experimental and clinical data.
Table 1: Performance Benchmark of Cleavable vs. Non-Cleavable Linkers in ADCs
The primary distinction between linker classes is their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific conditions within a tumor cell, while non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody.[1][4]
| Parameter | Cleavable Linkers (e.g., Val-Cit, Disulfide) | Non-Cleavable Linkers (e.g., Thioether/SMCC) | Key Insights & References |
| Plasma Stability | Generally lower, with some risk of premature payload release.[7] A Val-Cit linker showed <2% payload loss over 10 days in buffer, but stability can vary in plasma.[1] | Superior plasma stability due to the lack of a specific chemical trigger for release.[1][7] | Non-cleavable linkers offer a more favorable safety profile due to higher stability.[1][8] |
| Payload Release | Triggered by specific conditions (e.g., low pH, high glutathione, lysosomal proteases like Cathepsin B).[1][9] | Requires internalization and complete lysosomal degradation of the antibody-linker construct.[7] | Cleavable linkers offer more versatile and rapid release mechanisms.[10] |
| Bystander Effect | Strong. The released, unmodified payload can diffuse across cell membranes to kill adjacent antigen-negative tumor cells.[1] | Weak to non-existent. The released payload-linker-amino acid complex is often charged and less membrane-permeable.[1][7] | The bystander effect is crucial for treating heterogeneous tumors.[7] |
| Systemic Toxicity | Associated with higher rates of Grade ≥3 adverse events (AEs). A meta-analysis showed 47% of patients experienced Grade ≥3 AEs compared to 34% for non-cleavable linkers.[8][11] | Generally lower risk of off-target toxicity due to high stability and limited bystander effect.[11][12] | Studies suggest a significant association between cleavable linkers and increased systemic toxicities.[8][11] |
| Clinical Example | Brentuximab Vedotin (Adcetris®) uses a protease-cleavable Val-Cit linker.[9] | Ado-trastuzumab Emtansine (Kadcyla®) uses a non-cleavable SMCC linker.[13] | The choice of linker strategy has been validated in numerous FDA-approved ADCs.[12] |
Table 2: Impact of Linker Hydrophilicity on ADC Properties
Incorporating hydrophilic linkers, particularly those with polyethylene (B3416737) glycol (PEG) chains, addresses challenges associated with conjugating hydrophobic payloads.[14] This strategy can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetics.[14][15]
| Parameter | Hydrophobic Linkers (e.g., standard SMCC) | Hydrophilic Linkers (e.g., PEG-containing) | Key Insights & References |
| Solubility & Aggregation | High risk of aggregation, especially with high drug-to-antibody ratios (DAR), which can compromise efficacy and induce immunogenicity.[14][16] | Significantly improved aqueous solubility. The PEG linker creates a hydration shell that prevents aggregation, even at higher DARs.[14] | Hydrophilic linkers can enable higher, more effective drug loading.[14] |
| Pharmacokinetics (PK) | Hydrophobicity can lead to faster clearance by the liver and reticuloendothelial system, reducing plasma half-life.[17][18] | Can shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.[14][19] | Improved PK profiles can allow for less frequent dosing.[19] |
| In Vivo Efficacy | Reduced efficacy may be observed due to poor PK and aggregation issues. | Superior in vivo performance, often demonstrating greater tumor growth inhibition and extended plasma exposure.[14] | Studies show a strong correlation between hydrophilicity and improved in vivo efficacy. |
| Immunogenicity | Aggregates can induce an immune response. | The PEG chain can mask antigenic epitopes on the therapeutic protein, reducing the likelihood of an immune response.[19][20] | PEGylation is a well-established strategy to reduce the immunogenicity of protein therapeutics.[19] |
| Example Application | Early-generation ADCs often faced challenges with aggregation and rapid clearance. | The FDA-approved ADC Trodelvy® (sacituzumab govitecan) utilizes a hydrolysable linker with hydrophilic properties.[15] | Modern ADC design increasingly incorporates hydrophilic elements to optimize performance.[18] |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugate function and stability assessment.
Experimental Protocols
Evaluating the stability and performance of a linker is a critical step in the development of a bioconjugate. The following are foundational protocols for assessing key linker characteristics.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of the bioconjugate and the rate of payload deconjugation in plasma from different species.[21]
-
Objective: To measure the rate of payload release from the conjugate in a biologically relevant matrix.
-
Methodology:
-
Preparation: Prepare stock solutions of the test ADC in a suitable buffer.
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from the desired species (e.g., human, mouse, rat).[21]
-
Time Course: Incubate the mixture at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[21] Immediately process or freeze samples at -80°C to halt any further reaction.
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released payload.
-
-
Quantification Methods:
-
ELISA: Use two separate ELISA setups. One measures the concentration of total antibody (capturing the antibody regardless of conjugation status), and the other measures the antibody-conjugated drug (e.g., using an anti-payload antibody for detection).[21][22] The difference provides the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a direct and sensitive measurement of the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[21][22] Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.
-
Protocol 2: In Vivo Stability and Pharmacokinetic Assessment
This protocol assesses the stability and clearance of the ADC in a living system.
-
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.
-
Methodology:
-
Animal Dosing: Administer a single dose of the ADC to a cohort of animals (e.g., mice or rats) via intravenous injection.[22]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[21]
-
Plasma Isolation: Process the blood samples (e.g., by centrifugation with an anticoagulant) to isolate the plasma fraction. Store plasma at -80°C until analysis.
-
-
Quantification Methods:
-
ELISA for Intact ADC: As described in the in vitro protocol, quantify the concentration of payload-conjugated antibody in the plasma samples over time to determine the ADC's half-life.[22]
-
LC-MS/MS for Free Payload: This method quantifies the amount of cytotoxic drug that has been prematurely released into circulation.[22]
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Pellet the precipitated proteins.
-
Analysis: Collect the supernatant, which contains the small-molecule free payload, and analyze it using a calibrated LC-MS/MS method.[22]
-
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay measures the potency of the bioconjugate against target cancer cell lines.
-
Objective: To determine the concentration of the ADC required to kill 50% of cells in a culture (IC50).
-
Methodology:
-
Cell Plating: Seed cancer cells expressing the target antigen in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells with the ADC for a defined period (e.g., 72 to 120 hours) at 37°C in a CO2 incubator.
-
Viability Measurement: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[5]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abzena.com [abzena.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. ascopubs.org [ascopubs.org]
- 12. Top 9 ADC Linker and Conjugation Technologies Providers [rootsanalysis.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. purepeg.com [purepeg.com]
- 18. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. precisepeg.com [precisepeg.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Boc-Pyrrolidine-PEG2-COOH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-Pyrrolidine-PEG2-COOH. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles or a face shield | Polycarbonate lenses are recommended for impact resistance. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Gloves should be inspected for integrity before each use. |
| Body | Laboratory coat | A standard lab coat is sufficient for handling small quantities. For larger amounts, an impervious apron is recommended. |
| Respiratory | Use in a well-ventilated area. | Work should be conducted in a chemical fume hood to minimize inhalation of any potential dust or aerosols. For situations where ventilation is inadequate, an N95 mask or a respirator with appropriate cartridges may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3][4].
Safe Handling Practices:
-
Avoid direct contact with skin and eyes[3].
-
Avoid breathing in any dust or vapors that may be generated[4].
-
Wash hands thoroughly with soap and water after handling the compound[3][4].
-
In case of accidental contact, follow the first aid measures outlined below.
Storage:
-
Store in a cool, dry, and well-ventilated place[5]. A recommended storage temperature is often between 2-8°C or at -5°C for long-term stability[5][6].
-
Keep the container tightly closed to prevent moisture ingress and contamination[5].
-
Store away from strong oxidizing agents[1].
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms persist[1][4]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, seek medical advice[1][4]. |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[4]. |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell[1][4]. |
Spill and Disposal Plan
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Place the absorbed material into a designated chemical waste container. Clean the spill area thoroughly with soap and water[1].
-
Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's environmental health and safety department for assistance[3].
Disposal:
-
All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (gloves, etc.), must be treated as chemical waste.
-
Dispose of the contents and the container in accordance with local, state, and federal regulations. Do not flush down the sewer[1][4]. Place in a designated, approved waste disposal plant[4].
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
